Cabazitaxel intermediate
Description
Structure
2D Structure
Properties
IUPAC Name |
5-O-(4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-O-tert-butyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H59NO15/c1-27-33(63-45(58)39-37(29-16-12-10-13-17-29)52(46(59)67-47(3,4)5)43(64-39)30-20-22-32(61-9)23-21-30)25-51(60)42(65-44(57)31-18-14-11-15-19-31)40-49(8,41(56)38(55)36(27)48(51,6)7)34(54)24-35-50(40,26-62-35)66-28(2)53/h10-23,33-35,37-40,42-43,54-55,60H,24-26H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTCCJVJZUCIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H59NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Cabazitaxel Intermediates from 10-Deacetylbaccatin III: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of key intermediates for the anti-cancer drug Cabazitaxel, starting from the readily available natural product, 10-deacetylbaccatin III (10-DAB). This document details the strategic application of protecting groups, methylation procedures, and side-chain coupling reactions, supported by experimental protocols and quantitative data.
Introduction
Cabazitaxel, a second-generation taxane, has demonstrated significant efficacy in the treatment of metastatic castration-resistant prostate cancer. Its semi-synthesis from 10-deacetylbaccatin III (10-DAB), a precursor extracted from the needles of the yew tree (Taxus species), is a critical process in its pharmaceutical production. The core of this synthesis involves the selective modification of the hydroxyl groups at the C7 and C10 positions of the baccatin III core, followed by the esterification of the C13 hydroxyl group with a protected side chain. This guide will focus on a common and effective synthetic route, highlighting the key intermediates and their preparation.
Overall Synthetic Strategy
The synthesis of Cabazitaxel from 10-DAB can be dissected into three main stages:
-
Selective Protection of 10-DAB: The hydroxyl groups at C7 and C10 are protected to prevent unwanted side reactions in subsequent steps.
-
Selective Methylation and Deprotection: The hydroxyl groups at C7 and C10 are methylated to yield the key intermediate, 7β,10β-dimethoxy-10-deacetylbaccatin III.
-
Side-Chain Attachment and Final Deprotection: The protected side chain is coupled to the C13 hydroxyl group of the baccatin III core, followed by the removal of protecting groups to yield Cabazitaxel.
This guide will focus on the synthesis of the crucial intermediate, 7β,10β-dimethoxy-10-deacetylbaccatin III .
Experimental Protocols and Data
Protection of 10-DAB Hydroxyl Groups
A common strategy involves the use of the 2,2,2-trichloroethoxycarbonyl (Troc) group to protect the C7 and C10 hydroxyls of 10-DAB.
Reaction: 10-deacetylbaccatin III (10-DAB) to 7,10-di-Troc-10-deacetylbaccatin III.
Experimental Protocol:
To a solution of 10-deacetylbaccatin III in pyridine, 2,2,2-trichloroethyl chloroformate is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then diluted with ethyl acetate and washed successively with aqueous HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
Quantitative Data:
| Step | Reactant | Product | Reagents | Solvent | Yield | Reference |
| 1 | 10-DAB | 7,10-di-Troc-10-DAB | 2,2,2-trichloroethyl chloroformate | Pyridine | High | [1] |
Synthesis of 7β,10β-dimethoxy-10-deacetylbaccatin III
This key intermediate is synthesized through a multi-step process involving protection of the C13 hydroxyl, deprotection of the C7 and C10 Troc groups, methylation, and finally, deprotection of the C13 hydroxyl.
Step 2: Protection of the C13 Hydroxyl Group
The C13 hydroxyl group is often protected with a triethylsilyl (TES) group.
Reaction: 7,10-di-Troc-10-DAB to 7,10-di-Troc-13-TES-10-DAB.
Experimental Protocol:
To a solution of 7,10-di-Troc-10-DAB in pyridine, triethylsilyl chloride is added at 0 °C. The reaction is stirred at room temperature until completion. The reaction is worked up by adding water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.
Step 3: Deprotection of the C7 and C10 Troc Groups
The Troc groups are selectively removed using zinc dust in the presence of a Lewis acid.[2]
Reaction: 7,10-di-Troc-13-TES-10-DAB to 7,10-dihydroxy-13-TES-10-DAB.
Experimental Protocol:
A mixture of 7,10-di-Troc-13-TES-10-DAB, zinc powder, and a Lewis acid (e.g., ammonium chloride) in a polar solvent such as methanol or ethanol is stirred at a temperature ranging from -10 to 50 °C.[2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified.
Step 4: Methylation of the C7 and C10 Hydroxyl Groups
The exposed hydroxyl groups at C7 and C10 are then methylated.
Reaction: 7,10-dihydroxy-13-TES-10-DAB to 7,10-dimethoxy-13-TES-10-DAB.
Experimental Protocol:
The diol is dissolved in an appropriate solvent, and a strong base such as sodium hydride or n-butyl-lithium is added at low temperature.[2] A methylating agent, such as methyl iodide or dimethyl sulfate, is then added. The reaction is stirred until completion and then quenched. The product is extracted and purified.
Step 5: Deprotection of the C13 TES Group
The final step in the synthesis of the key intermediate is the removal of the TES protecting group from the C13 hydroxyl.
Reaction: 7,10-dimethoxy-13-TES-10-DAB to 7,10-dimethoxy-10-deacetylbaccatin III.
Experimental Protocol:
The silyl ether is treated with an acid, such as hydrochloric acid or hydrofluoric acid, in a suitable solvent system (e.g., aqueous or organic solution).[2] The reaction is typically carried out at temperatures ranging from -10 to 20 °C.[2] After completion, the reaction is neutralized, and the product is extracted and purified.
Quantitative Data Summary for the Synthesis of 7,10-dimethoxy-10-DABIII:
| Step | Starting Material | Product | Key Reagents | Typical Yield | Reference |
| 2 | 7,10-di-Troc-10-DAB | 7,10-di-Troc-13-TES-10-DAB | Triethylsilyl chloride, Pyridine | Good | - |
| 3 | 7,10-di-Troc-13-TES-10-DAB | 7,10-dihydroxy-13-TES-10-DAB | Zinc powder, Lewis acid | High | [2] |
| 4 | 7,10-dihydroxy-13-TES-10-DAB | 7,10-dimethoxy-13-TES-10-DAB | Strong base, Methylating agent | Good | [2] |
| 5 | 7,10-dimethoxy-13-TES-10-DAB | 7,10-dimethoxy-10-deacetylbaccatin III | Acid (e.g., HCl, HF) | High | [2] |
Visualization of the Synthetic Pathway
The following diagrams illustrate the logical flow of the synthesis of the key cabazitaxel intermediate, 7,10-dimethoxy-10-deacetylbaccatin III.
Conclusion
The synthesis of 7β,10β-dimethoxy-10-deacetylbaccatin III is a pivotal step in the semi-synthesis of Cabazitaxel. The strategic use of protecting groups, such as Troc and TES, allows for the selective methylation of the C7 and C10 hydroxyl groups of 10-DAB. The detailed experimental protocols and reaction pathways provided in this guide offer valuable insights for researchers and professionals in the field of drug development and organic synthesis. Further optimization of these steps to improve yields and reduce the number of synthetic operations remains an active area of research.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Cabazitaxel's Core Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key chemical intermediates involved in the semi-synthesis of Cabazitaxel, a potent second-generation taxane chemotherapeutic agent. The document outlines the chemical structures of these intermediates, presents quantitative data from pivotal synthesis steps, and offers detailed experimental protocols. Furthermore, logical workflows of the synthesis are visualized through diagrams to facilitate a comprehensive understanding of the process.
Introduction to Cabazitaxel Synthesis
Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree (Taxus)[1][2][3]. The synthesis of Cabazitaxel involves a multi-step process, beginning with the modification of the baccatin core, followed by the attachment of a chemically synthesized side chain. The key intermediates in this pathway are critical for achieving the desired stereochemistry and functional group modifications necessary for the drug's therapeutic activity.
Key Intermediates and Their Chemical Structures
The semi-synthesis of Cabazitaxel proceeds through several well-defined intermediate compounds. Understanding the structure of each is fundamental to comprehending the synthetic strategy.
-
10-Deacetylbaccatin III (10-DAB): This is the primary starting material, a naturally occurring diterpenoid with the characteristic taxane core.
-
Chemical Formula: C₂₉H₃₆O₁₀
-
Molecular Weight: 544.59 g/mol
-
-
Baccatin III: Derived from 10-DAB, this intermediate is a direct precursor in the synthesis of many taxanes.
-
Chemical Formula: C₃₁H₃₈O₁₁
-
Molecular Weight: 586.63 g/mol
-
-
7,10-di-O-methyl-10-DAB (7β,10β-dimethoxy-10-deacetylbaccatin III): A crucial intermediate in the Cabazitaxel synthesis, formed by the selective methylation of the hydroxyl groups at the C7 and C10 positions of 10-DAB[1][4][5].
-
Chemical Formula: C₃₁H₄₀O₁₀
-
Molecular Weight: 572.64 g/mol
-
-
Protected Side Chain ((3R,4S)-1-t-Boc-3-[(triethylsilyl)oxy]-4-phenyl-2-azetidinone): This synthetic β-lactam is the precursor to the C13 side chain of Cabazitaxel. The protecting groups (Boc and TES) are essential for the selective coupling reaction.
-
Chemical Formula: C₂₀H₃₁NO₄Si
-
Molecular Weight: 377.55 g/mol
-
Quantitative Data on Key Synthesis Steps
The efficiency of each synthetic step is critical for the overall yield of Cabazitaxel. The following table summarizes quantitative data reported in the literature for the key transformations.
| Reaction Step | Starting Material | Product | Reagents | Solvent | Yield | Purity | Reference |
| Methylation of 10-DAB | 10-Deacetylbaccatin III | 7,10-di-O-methyl-10-DAB | Trimethylammonium oxygen tetrafluoroboric acid, 1,8-bis(dimethylamino)naphthalene | Methylene chloride | 43.7% | N/A | [2] |
| Side Chain Coupling and Deprotection (multi-step) | 7,10-di-O-methyl-10-DAB & β-lactam | Cabazitaxel | N/A | N/A | ~18.0% | N/A | [1] |
| Final Deprotection | Protected Cabazitaxel precursor | Cabazitaxel | N/A | Tetrahydrofuran | ~80% | N/A | [1] |
Experimental Protocols for Key Synthetic Steps
The following are representative experimental protocols for the synthesis of key Cabazitaxel intermediates. These protocols are derived from published literature and patents and are intended for informational purposes for a research and development audience.
Synthesis of 7,10-di-O-methyl-10-DAB from 10-Deacetylbaccatin III
This protocol describes the simultaneous methylation of the C7 and C10 hydroxyl groups of 10-DAB.
Materials:
-
10-Deacetylbaccatin III (10-DAB)
-
Trimethylammonium oxygen tetrafluoroboric acid
-
1,8-bis(dimethylamino)naphthalene ("Proton-Sponge")
-
Methylene chloride (CH₂Cl₂)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 10-DAB (10 g, 18.4 mmol) in methylene chloride (200 ml).
-
Add 1,8-bis(dimethylamino)naphthalene (177.2 g, 828 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add trimethylammonium oxygen tetrafluoroboric acid (95.2 g, 643.4 mmol).
-
Continue stirring at room temperature for 20 hours.
-
Filter the reaction solution and wash the filter cake with methylene chloride (3 x volumes).
-
Collect the filtrate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a chloroform:methanol (100:3) eluent to afford 7,10-di-O-methyl-10-DAB (4.6 g, 43.7% yield)[2].
Coupling of the Side Chain to 7,10-di-O-methyl-10-DAB
This protocol outlines the esterification of the C13 hydroxyl group of the baccatin core with the protected β-lactam side chain.
Materials:
-
7,10-di-O-methyl-10-DAB
-
(3R,4S)-1-t-Boc-3-[(triethylsilyl)oxy]-4-phenyl-2-azetidinone
-
A suitable base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)
Procedure (General):
-
Dissolve 7,10-di-O-methyl-10-DAB in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to a low temperature (e.g., -40°C to -20°C).
-
Add a solution of a strong base, such as LiHMDS, dropwise to deprotonate the C13 hydroxyl group.
-
After stirring for a short period, add a solution of the protected β-lactam side chain in THF.
-
Allow the reaction to proceed at low temperature, then gradually warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by chromatography to yield the protected Cabazitaxel precursor.
Note: Specific quantities and reaction times can vary significantly between different patented procedures.
Deprotection of the 2'-Hydroxyl Group
The final step in the synthesis is the removal of the triethylsilyl (TES) protecting group from the 2'-hydroxyl position of the side chain.
Materials:
-
Protected Cabazitaxel precursor
-
An acidic reagent (e.g., Hydrochloric acid in ethanol or Pyridinium hydrofluoride in pyridine)
-
An appropriate solvent system
Procedure (General):
-
Dissolve the protected Cabazitaxel precursor in a suitable solvent.
-
Add the acidic deprotecting agent at a controlled temperature (often 0°C to room temperature).
-
Monitor the reaction by a suitable analytical method (e.g., TLC or HPLC) until completion.
-
Neutralize the reaction mixture and extract the product.
-
Wash, dry, and concentrate the organic phase.
-
Purify the final product, Cabazitaxel, by recrystallization or chromatography.
Visualization of the Synthetic Pathway
The following diagrams illustrate the logical flow of the Cabazitaxel synthesis, highlighting the key intermediates and transformations.
References
- 1. US9487496B2 - Process for the preparation of cabazitaxel and its intermediates - Google Patents [patents.google.com]
- 2. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [amp.chemicalbook.com]
- 3. CN106632158B - The preparation method of 7 β, 10 β-dimethoxy -10- deacetylate Baccatine IIIs - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [chemicalbook.com]
Spectroscopic Data of Cabazitaxel Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for key precursors in the synthesis of Cabazitaxel, a potent anti-cancer agent. The information presented herein is crucial for researchers and professionals involved in the synthesis, characterization, and quality control of this important pharmaceutical compound. This document summarizes nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data in clearly structured tables, details the experimental protocols for data acquisition, and illustrates the synthetic and analytical workflows using diagrams.
Key Precursors in Cabazitaxel Synthesis
The semi-synthesis of Cabazitaxel typically starts from 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of the yew tree (Taxus species). Key transformations involve the selective methylation of the hydroxyl groups at the C-7 and C-10 positions to yield 7,10-di-O-methyl-10-deacetylbaccatin III, followed by the esterification of the C-13 hydroxyl group with the (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid side chain.
Below is a diagram illustrating the general synthetic pathway from 10-deacetylbaccatin III to Cabazitaxel.
Caption: General synthetic route to Cabazitaxel.
Spectroscopic Data of Precursors
The following tables summarize the available spectroscopic data for the key precursors of Cabazitaxel.
10-deacetylbaccatin III (10-DAB)
Table 1: Spectroscopic Data for 10-deacetylbaccatin III
| Spectroscopy | Data |
| ¹H NMR | The proton NMR spectrum of 10-DAB exhibits characteristic signals for the taxane core.[1] |
| ¹³C NMR | A comprehensive list of carbon chemical shifts has been reported for 10-DAB.[2] |
| Mass Spec. | ESI-MS: m/z 545.2381 [M+H]⁺, 567.2201 [M+Na]⁺.[1][2] |
| IR | Data not explicitly found in the search results. |
7,10-di-O-methyl-10-deacetylbaccatin III
Table 2: Spectroscopic Data for 7,10-di-O-methyl-10-deacetylbaccatin III
| Spectroscopy | Data |
| ¹H NMR | A Chinese patent provides some ¹H-NMR data for a related compound.[3] |
| ¹³C NMR | Data not explicitly found in the search results. |
| Mass Spec. | MS: [M+H]⁺ = 954.5 (This value appears to be for a protected intermediate rather than the target molecule, which has a molecular weight of 572.64 g/mol ).[1] |
| IR | Data not explicitly found in the search results. |
(2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic Acid (Cabazitaxel Side Chain)
Table 3: Spectroscopic Data for Cabazitaxel Side Chain Precursor
| Spectroscopy | Data |
| ¹H NMR | Data not explicitly found in the search results. |
| ¹³C NMR | Data not explicitly found in the search results. |
| Mass Spec. | Data not explicitly found in the search results. |
| IR | Data not explicitly found in the search results. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and characterization of cabazitaxel precursors. The following sections provide generalized methodologies based on common practices for taxane analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general workflow for NMR analysis is depicted below.
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Approximately 5-10 mg of the purified precursor is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube.
-
Instrumentation: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
The following diagram illustrates a typical workflow for LC-MS analysis.
Caption: Workflow for LC-MS analysis.
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., acetonitrile or methanol) and diluted to a concentration of approximately 1 µg/mL. The solution is then filtered through a syringe filter before injection.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used.
-
Chromatographic Conditions: A C18 reversed-phase column is typically employed with a gradient elution using a mixture of water and acetonitrile, often with a small amount of formic acid to improve ionization.
-
Mass Spectrometry Parameters: The mass spectrometer is operated in positive ion mode to detect protonated molecules [M+H]⁺ and other adducts. High-resolution mass spectrometry (HRMS) is used for accurate mass measurements and elemental composition determination.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum. The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Conclusion
This guide provides a foundational overview of the spectroscopic data and analytical methodologies for the key precursors of Cabazitaxel. While some spectroscopic information is readily available, a complete and centralized database for all precursors is still needed. The provided protocols and workflows offer a starting point for researchers to develop and validate their own analytical methods for the characterization and quality control of these important pharmaceutical intermediates. Further research and publication of detailed spectroscopic data for all cabazitaxel precursors would be highly beneficial to the scientific community.
References
The Synthesis of Cabazitaxel: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the semi-synthetic mechanism of Cabazitaxel, a potent taxane derivative used in the treatment of metastatic castration-resistant prostate cancer. The synthesis primarily involves the modification of 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of yew trees (Taxus species).[1][2] This guide details the key chemical transformations, provides representative experimental protocols, and summarizes the quantitative data associated with the synthesis.
Core Synthetic Strategy
The semi-synthesis of Cabazitaxel from 10-deacetylbaccatin III (10-DAB) is a multi-step process that can be broadly categorized into three main stages: modification of the baccatin core, synthesis of the side chain, and finally, the coupling of these two fragments followed by deprotection. The key transformations on the baccatin core involve the selective protection of hydroxyl groups, followed by methylation at the C7 and C10 positions, and subsequent deprotection to prepare the core for side-chain attachment.[3]
A common synthetic route is outlined below:
-
Selective Protection of 10-DAB: The synthesis begins with the selective protection of the hydroxyl groups at the C7 and C10 positions of 10-DAB. This is a critical step to ensure that the subsequent reactions occur at the desired positions.
-
Protection of the C13 Hydroxyl Group: Following the protection of C7 and C10, the hydroxyl group at the C13 position is protected.
-
Deprotection of C7 and C10 Hydroxyl Groups: The protecting groups at the C7 and C10 positions are then selectively removed.
-
Methylation of C7 and C10 Hydroxyl Groups: The newly exposed hydroxyl groups at C7 and C10 are methylated. This is a key step that differentiates Cabazitaxel from other taxanes like Docetaxel.
-
Deprotection of the C13 Hydroxyl Group: The protecting group at the C13 position is removed to allow for the coupling with the side chain.
-
Side Chain Coupling: The synthesized 7,10-di-O-methylbaccatin III is then coupled with a protected (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid derivative (the side chain).
-
Final Deprotection: The final step involves the removal of the protecting groups on the side chain to yield Cabazitaxel.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of Cabazitaxel, based on data extracted from patent literature. It is important to note that yields can vary depending on the specific reagents, conditions, and scale of the reaction.
| Step No. | Reaction | Starting Material | Product | Reported Yield (%) | Reference |
| 1 & 2 | Protection of C7, C10, and C13 Hydroxyls | 10-Deacetylbaccatin III | Protected 10-DAB | Not explicitly stated in combined form | |
| 3 | Deprotection of C7 and C10 Hydroxyls | Fully Protected 10-DAB | C13-Protected 10-DAB | 81.2 | [3] |
| 4 | Methylation of C7 and C10 Hydroxyls | C13-Protected 10-DAB | C13-Protected-7,10-di-O-methylbaccatin III | 90.8 | [3] |
| 5 | Deprotection of C13 Hydroxyl | C13-Protected-7,10-di-O-methylbaccatin III | 7,10-di-O-methylbaccatin III | 82.0 | [3] |
| 6 | Side Chain Coupling | 7,10-di-O-methylbaccatin III and protected side chain | Protected Cabazitaxel | 92.7 | [3] |
| 7 | Final Deprotection | Protected Cabazitaxel | Cabazitaxel | 93.0 | [3] |
| Overall | 6-Step Synthesis | 10-Deacetylbaccatin III | Cabazitaxel | ~20 | [4] |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of Cabazitaxel, adapted from the patent literature.
Step 4: Methylation of C7 and C10 Hydroxyls
Objective: To introduce methyl groups at the C7 and C10 positions of the baccatin core.
Procedure: Under a nitrogen atmosphere, to a solution of C13-protected 10-deacetylbaccatin III in anhydrous tetrahydrofuran (THF) at -10°C, sodium hydride (NaH) is added portion-wise. The mixture is stirred for 30 minutes, after which methyl iodide (CH₃I) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 20 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the C13-protected-7,10-di-O-methylbaccatin III. A reported yield for a similar methylation step is 90.8%.[3]
Step 6: Side Chain Coupling
Objective: To couple the 7,10-di-O-methylbaccatin III intermediate with the protected side chain.
Procedure: 7,10-di-O-methylbaccatin III and the protected oxazolidine carboxylic acid side chain are dissolved in an appropriate solvent such as toluene. A coupling agent, for example, di-2-pyridyl carbonate (DPC) or a similar activating agent, and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is heated, typically to around 70-80°C, and stirred for several hours until the reaction is complete as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After cooling, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution, a basic solution, and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product, protected Cabazitaxel, is purified by column chromatography. A reported yield for this condensation step is 92.7%.[3]
Step 7: Final Deprotection
Objective: To remove the protecting groups from the side chain to yield Cabazitaxel.
Procedure: The protected Cabazitaxel is dissolved in a suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate or methanol) and an aqueous acid (e.g., dilute hydrochloric acid or formic acid). The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by TLC or HPLC. Once the deprotection is complete, the reaction is neutralized with a weak base, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to give the crude Cabazitaxel. The final product is then purified by recrystallization from a suitable solvent system, such as acetone/water, to yield pure Cabazitaxel.[5] A reported yield for this deprotection step is 93.0%.[3]
Visualizations
Cabazitaxel Synthesis Workflow
The following diagram illustrates the high-level workflow for the semi-synthesis of Cabazitaxel from 10-deacetylbaccatin III.
Caption: High-level workflow for the semi-synthesis of Cabazitaxel.
This guide provides a foundational understanding of the synthetic mechanisms involved in producing Cabazitaxel. For further detailed information, consulting the referenced patents and scientific literature is recommended. The provided protocols are illustrative and may require optimization for specific laboratory or industrial settings.
References
- 1. US20130116444A1 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. CN102659721A - Synthetic method of cabazitaxel - Google Patents [patents.google.com]
- 4. A new synthesis route of cabazitaxel [jcps.bjmu.edu.cn]
- 5. EP2493466B1 - Novel antitumoral use of cabazitaxel - Google Patents [patents.google.com]
Unveiling the Bioactive Potential: A Technical Guide to Cabazitaxel's Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
Cabazitaxel, a potent second-generation taxane, has carved a significant niche in the treatment of advanced prostate cancer. Its journey from a naturally derived precursor to a clinically approved drug is a testament to the power of medicinal chemistry. This technical guide delves into the core of its development, focusing on the often-overlooked biological activity of its synthetic precursors. Understanding the bioactivity of these intermediate compounds not only provides a comprehensive picture of cabazitaxel's pharmacological profile but also opens avenues for the discovery of novel anticancer agents.
From Plant to Potent Drug: The Synthetic Pathway
Cabazitaxel is a semi-synthetic derivative of 10-deacetylbaccatin III (10-DAB), a natural taxoid extracted from the needles of the European yew tree (Taxus baccata).[1][2] The synthetic process involves a multi-step transformation of 10-DAB to introduce the specific side chain and methoxy groups that characterize cabazitaxel and contribute to its unique properties, including its ability to overcome multidrug resistance.[2]
This guide will explore the biological activity of key intermediates in this synthetic journey, providing a granular view of how chemical modifications influence their cytotoxic and antitumor properties.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro cytotoxicity of key cabazitaxel precursors and analogues against various human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), allows for a direct comparison of the potency of these compounds.
Table 1: In Vitro Cytotoxicity (IC50) of Cabazitaxel and its Analogues
| Compound | A549 (Lung Carcinoma) | A549/T (Taxol-resistant Lung) | KB (Oral Epidermoid Carcinoma) | KB/VCR (Vincristine-resistant Oral) | Reference |
| Cabazitaxel | Potent | Potent | Potent | Potent | [3] |
| Compound 16 (7,10-di-O-methylthiomethyl modified) | Potent | Potent | Potent | Potent | [3] |
| Compound 19 (7,10-di-O-methylthiomethyl modified) | Potent | Potent | Potent | Potent | [3] |
Note: "Potent" indicates significant activity as described in the source, specific IC50 values were not provided in the abstract.
Table 2: In Vitro Cytotoxicity (IC50) of Docetaxel Analogues (Precursors to Cabazitaxel-like compounds)
| Compound | Cell Line | GI50 (nM) | Reference |
| Compound 23 | Various | ≤ 5 | [4] |
| Compound 27 | Various | ≤ 5 | [4] |
| Compound 29 | Various | ≤ 5 | [4] |
Note: GI50 represents the concentration causing 50% growth inhibition.
Experimental Protocols: A Closer Look at the Methodology
The biological activity data presented in this guide is derived from rigorous experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50 or GI50).
1. Cell Lines and Culture:
-
Human cancer cell lines such as A549 (lung), KB (oral), and their drug-resistant counterparts (A549/T, KB/VCR) are commonly used.[3]
-
Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Varying concentrations of the test compounds are added to the wells.
-
After a specified incubation period (e.g., 72 hours), MTT solution is added to each well.
-
Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated from the dose-response curve.
3. Sulforhodamine B (SRB) Assay:
-
This assay is often used by the National Cancer Institute (NCI) for its 60-cell line screen.[4]
-
Following drug treatment, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB, a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins.
-
The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
The GI50 value is calculated from the dose-response curve.
In Vivo Antitumor Efficacy Studies
Objective: To evaluate the antitumor activity of a compound in a living organism.
1. Animal Model:
-
Immunocompromised mice (e.g., SCID or nude mice) are commonly used to prevent rejection of human tumor xenografts.[3]
2. Tumor Xenograft Model:
-
Human cancer cells (e.g., A549) are injected subcutaneously into the flank of the mice.[3]
-
Tumors are allowed to grow to a palpable size.
3. Treatment:
-
Mice are randomized into control and treatment groups.
-
The test compound is administered intravenously at a predetermined dose and schedule.[5]
-
The body weight of the mice is monitored as an indicator of toxicity.[3]
4. Efficacy Assessment:
-
Tumor volume is measured regularly using calipers.
-
The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
-
At the end of the study, tumors may be excised and weighed.
Visualizing the Mechanisms and Workflows
To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Taxane-induced apoptotic signaling pathway.
Caption: Workflow for in vitro cytotoxicity screening.
Caption: Logical relationship in structure-activity studies.
Concluding Remarks
The biological activity of cabazitaxel's synthetic precursors is a critical area of study that informs our understanding of taxane pharmacology. While many precursors exhibit lower potency compared to the final drug, their evaluation is essential for elucidating structure-activity relationships and identifying the key chemical modifications responsible for enhanced efficacy and the ability to overcome drug resistance. The data and protocols presented in this guide provide a foundational resource for researchers in the field of anticancer drug discovery and development, paving the way for the next generation of taxane-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Synthesis and biological evaluation of novel cabazitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The Synthesis of Cabazitaxel Intermediates: A Technical Guide to Patented Routes
For Researchers, Scientists, and Drug Development Professionals
Cabazitaxel, a potent second-generation taxane, has emerged as a crucial therapeutic agent in the treatment of hormone-refractory prostate cancer.[1][2] Its synthesis, a complex multi-step process, relies on the efficient preparation of key intermediates derived from 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of yew trees.[1][3] This technical guide provides an in-depth analysis of the patent literature, focusing on the core synthetic strategies for producing pivotal Cabazitaxel intermediates. We will delve into the detailed methodologies, present comparative quantitative data, and visualize the synthetic workflows to offer a comprehensive resource for professionals in the field of drug development.
Core Synthetic Strategy: From 10-DAB to a Key Intermediate
The semi-synthesis of Cabazitaxel predominantly starts from 10-deacetylbaccatin III (10-DAB). A critical step in this process is the selective methylation of the hydroxyl groups at the C7 and C10 positions of the 10-DAB core to form 7,10-di-O-methyl-10-DAB. This intermediate is then coupled with a protected side chain to ultimately yield Cabazitaxel.[1][3][4][5] The patent literature reveals several approaches to this key transformation, each with its own set of reagents, reaction conditions, and resulting efficiencies.
Comparative Analysis of Synthetic Methodologies
The following tables summarize the quantitative data extracted from various patents describing the synthesis of Cabazitaxel intermediates. These tables are designed to provide a clear comparison of different methodologies, highlighting variations in reagents, solvents, temperatures, and yields.
Table 1: Selective Methylation of 10-deacetylbaccatin III (10-DAB)
| Patent/Reference | Methylating Agent | Base | Solvent | Temperature | Yield | Notes |
| US 5,847,170 | Methyl iodide | Sodium hydride | Tetrahydrofuran | 0°C to ambient | Low (multi-step) | Step-wise methylation process.[2][6] |
| CN 102285947 A | Not specified | "Proper alkali" | Not specified | Not specified | Approx. 18% (3 steps) | Simultaneous methylation of C7 and C10 hydroxyls.[5][6] |
| CN 103012331 A | Methyl trifluoromethanesulfonate, methyl fluorosulfonate, or methyl mesylate | Alkali | Not specified | -80°C to -20°C | High | Claims high selectivity for C7 and C10 hydroxyls.[4] |
| US 2013/0116444 A1 | Latent/masked-methyl groups (e.g., using 1,3-dithian-2-yl) | Not specified | Not specified | Milder conditions | Improved route | Avoids low temperatures and strong bases.[1] |
| CN 102060815 | Dimethylsulfate | Pyridine (weakly alkaline) | Not specified | Not specified | Not specified | Conversion of Docetaxel to Cabazitaxel.[6][7] |
Detailed Experimental Protocols
The following section provides a detailed look at the experimental methodologies described in the patent literature for key transformations in the synthesis of Cabazitaxel intermediates.
Method 1: Step-wise Methylation (Based on US 5,847,170)
This patent describes a foundational method for the preparation of Cabazitaxel, which involves a step-wise methylation of 10-DAB.[2]
Experimental Workflow:
Protocol: The process generally involves the protection of the C7 and C10 hydroxyl groups, followed by methylation, and subsequent deprotection. The use of strong bases like metal hydrides and low reaction temperatures are often required, which can present challenges for industrial-scale production.[1]
Method 2: Direct Methylation with Selective Reagents (Based on CN 103012331 A)
This patent focuses on a more direct approach using specific methylating agents to achieve high selectivity for the C7 and C10 hydroxyl groups.[4]
Experimental Workflow:
Protocol:
-
Reaction Setup: 10-deacetylbaccatin III is dissolved in a suitable solvent.
-
Reagent Addition: In the presence of an alkali base, a specific methylating reagent (such as methyl trifluoromethanesulfonate, methyl fluorosulfonate, or methyl mesylate) is added.[4]
-
Reaction Conditions: The reaction is carried out at a low temperature, typically between -80°C and -20°C.[4]
-
Outcome: This method is reported to have high selectivity for the C7 and C10 hydroxyl sites, leading to a high yield of the desired intermediate, 7,10-dimethoxy-10-baccatin III.[4]
Method 3: Synthesis via a Chiral Auxiliary (Based on EP 2917192 B1)
This patent discloses a process for preparing Cabazitaxel using chiral auxiliaries, which can be an alternative to the direct methylation of 10-DAB.[6]
Logical Relationship:
Protocol: This approach involves the conversion of Docetaxel to Cabazitaxel. One method described is the use of dimethylsulfate as a methylating agent in a weakly alkaline organic solvent like pyridine.[6]
Final Step: Side Chain Coupling
Once the key intermediate, 7,10-di-O-methyl-10-DAB (or a similar baccatin derivative), is synthesized, the final major step is the coupling with a protected β-lactam side chain. This is followed by deprotection steps to yield the final Cabazitaxel molecule.[5][6]
General Workflow:
Conclusion
The patent literature on Cabazitaxel intermediate synthesis reveals a focused effort on improving the efficiency and industrial viability of the manufacturing process. Key innovations center on achieving selective methylation of the 10-DAB core under milder conditions and with fewer synthetic steps. While foundational patents laid out the initial multi-step pathways, newer methodologies aim for more direct and high-yield transformations. The choice of methylating agents, bases, and reaction conditions plays a critical role in the success of these syntheses. For researchers and drug development professionals, a thorough understanding of these patented routes is essential for process optimization, cost reduction, and the development of next-generation taxane-based therapeutics.
References
- 1. US20130116444A1 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. CN103958489A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. CN103012331A - Preparation method of cabazitaxel and intermediate thereof - Google Patents [patents.google.com]
- 5. CN102285947A - Method for synthesizing cabazitaxel - Google Patents [patents.google.com]
- 6. EP2917192B1 - Process for the preparation of cabazitaxel and its intermediates - Google Patents [patents.google.com]
- 7. EP2917192A2 - Process for the preparation of cabazitaxel and its intermediates - Google Patents [patents.google.com]
review of synthetic routes to Cabazitaxel intermediates
An In-depth Technical Guide to the Synthetic Routes of Cabazitaxel Intermediates
Cabazitaxel, a second-generation taxane, is a potent chemotherapeutic agent approved for the treatment of metastatic castration-resistant prostate cancer.[1] Its complex structure, featuring 11 chiral centers, makes total synthesis challenging.[2] Consequently, the commercial production of Cabazitaxel relies on semi-synthesis starting from 10-deacetylbaccatin III (10-DAB III), a natural product extracted from the needles of yew trees (genus Taxus).[3] This guide provides a detailed overview of the key synthetic routes to the crucial intermediates involved in the preparation of Cabazitaxel.
Key Intermediates in Cabazitaxel Synthesis
The semi-synthesis of Cabazitaxel hinges on the modification of the 10-DAB III core and its subsequent coupling with a specific side chain. The two primary intermediates are:
-
7β,10β-dimethoxy-10-deacetylbaccatin III (7,10-di-O-methyl-10-DAB) : This is the core taxane skeleton of Cabazitaxel, modified from 10-DAB III by methylation of the hydroxyl groups at the C7 and C10 positions.[2][3] This modification is crucial for the drug's ability to overcome multidrug resistance.[1]
-
(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic Acid : This is the protected C13 side chain that is esterified to the 7,10-di-O-methyl-10-DAB core in the final steps of the synthesis.[3][4]
Synthesis of the Core Intermediate: 7,10-di-O-methyl-10-DAB III
The central challenge in synthesizing the core intermediate is the selective methylation of the C7 and C10 hydroxyl groups of 10-DAB III without affecting the other reactive hydroxyl groups at C1 and C13. Various strategies have been developed to achieve this transformation.
Synthetic Strategies and Methodologies
Several routes for the dimethylation of 10-DAB III have been reported, often involving protection/deprotection steps to ensure selectivity. A common approach involves the selective protection of the more reactive C7 hydroxyl group, methylation of the C10 hydroxyl group, followed by methylation of the C7 hydroxyl group. However, one-pot procedures have also been developed to improve efficiency.
A novel six-step synthesis with a 20% overall yield has been developed, which utilizes a mild methylation condition for the C7 hydroxyl group to reduce epimerization.[5][6] Another patented method describes a process involving the selective protection of the C7 and C10 hydroxyls, followed by protection of the C13 hydroxyl, deprotection of C7 and C10, methylation, and finally deprotection of C13 before coupling with the side chain.[7]
Quantitative Data Summary
| Step | Reagents & Conditions | Yield | Reference |
| Route 1: Stepwise Methylation | |||
| 1. C7-OH Protection | Triethylsilyl chloride (TESCl), Pyridine | High | [7] |
| 2. C10-OH Methylation | Sodium hydride, Methyl iodide | ~92% | [5] |
| 3. C7-OH Deprotection | HF-Pyridine | High | [7] |
| 4. C7-OH Methylation | Sodium hydride, Methyl iodide | Inefficient | [5] |
| Route 2: Improved 6-Step Synthesis | 20% Overall | [5] | |
| 1. 7,10-di-Troc protection | Troc-Cl, DMAP, Pyridine | 95% | [5] |
| 2. 13-TES protection | TESCl, Pyridine | 95% | [5] |
| 3. Troc deprotection | Zinc powder, Acetic acid | 95% | [5] |
| 4. Dimethylation | Trimethyloxonium tetrafluoroborate, Proton sponge | 85% | [5] |
| 5. TES deprotection | p-TsOH, Methanol | 94% | [5] |
| Route 3: Selective Methylation | |||
| 1. Selective Methylation | Specific methylation reagent, Alkali, Low temperature | ~90% | [8] |
Experimental Protocol: 6-Step Synthesis of 7,10-di-O-methyl-10-DAB III[6]
-
7,10-Bis-Troc-10-DAB (Protection): To a solution of 10-DAB III in pyridine, 2,2,2-trichloroethyl chloroformate (Troc-Cl) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The mixture is stirred until the reaction is complete. The product is then extracted and purified.
-
13-TES-7,10-Bis-Troc-10-DAB (Protection): The product from the previous step is dissolved in pyridine, and triethylsilyl chloride (TESCl) is added. The reaction is monitored by TLC. After completion, the product is worked up and purified.
-
13-TES-10-DAB (Deprotection): The bis-Troc protected intermediate is dissolved in a mixture of acetic acid and ethyl acetate. Activated zinc powder is added in portions, and the mixture is stirred vigorously. The solid is filtered off, and the filtrate is worked up to yield the deprotected product.
-
7,10-Bis-OMe-13-TES-10-DAB (Dimethylation): The diol is dissolved in dichloromethane. Proton sponge and trimethyloxonium tetrafluoroborate are added, and the reaction is stirred at room temperature. The reaction is quenched, and the product is purified by column chromatography.
-
7,10-Bis-OMe-10-DAB (Deprotection): The silyl-protected intermediate is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is added. The mixture is stirred at room temperature until the reaction is complete. The product is then purified to give the desired core intermediate.
Visualization of Core Intermediate Synthesis
Caption: Synthesis of the 7,10-di-O-methyl-10-DAB III core intermediate.
Synthesis of the C13 Side Chain Intermediate
The side chain, an N-Boc protected phenylisoserine derivative, is synthesized separately and is commercially available in some forms.[9] Its stereochemistry is crucial for the biological activity of Cabazitaxel. The (2R,3S) isomer is the one incorporated into the final drug molecule.
Synthetic Strategies and Methodologies
The synthesis of N-Boc-(2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid can be achieved through various methods, including asymmetric synthesis or resolution of racemic mixtures. Chemoenzymatic methods, for instance, have been employed to produce enantiomerically pure β-amino acids.[10] One common laboratory and industrial approach involves the use of a chiral auxiliary or asymmetric epoxidation followed by ring-opening.
Experimental Protocol: Representative Synthesis
A general approach involves the reaction of a phenyl-containing starting material with a chiral reagent to introduce the desired stereocenters. For example, an asymmetric aminohydroxylation of a cinnamate ester can provide the desired stereochemistry. The resulting amino alcohol is then protected and saponified to yield the carboxylic acid.
-
Asymmetric Aminohydroxylation: An appropriate cinnamate ester is subjected to Sharpless asymmetric aminohydroxylation conditions using a chiral ligand, a source of nitrogen (e.g., a carbamate), and an oxidizing agent.
-
Protection: The amino group of the resulting product is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Saponification: The ester is hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the desired N-Boc protected carboxylic acid side chain.
Visualization of Side Chain Synthesis
Caption: General synthetic pathway for the C13 side chain intermediate.
Final Assembly: Coupling and Deprotection
The final stage of Cabazitaxel synthesis involves the esterification of the C13 hydroxyl group of the core intermediate with the prepared side chain, followed by the removal of any protecting groups on the side chain.
Synthetic Strategies and Methodologies
The coupling reaction is typically carried out using a coupling agent to activate the carboxylic acid of the side chain. The side chain is often used in its oxazolidine-protected form, which facilitates the reaction and controls the stereochemistry.[3][7] The final step is the removal of this oxazolidine protecting group under acidic conditions to reveal the vicinal amino alcohol functionality of the side chain.
Quantitative Data Summary
| Step | Reagents & Conditions | Yield | Reference |
| Coupling | Oxazolidine side chain, DCC/DMAP or other coupling agents | High | [7] |
| Deprotection | p-TsOH in Methanol or other acidic conditions | 93-94% | [5][11] |
Experimental Protocol: Coupling and Deprotection[3][6]
-
Coupling: The 7,10-di-O-methyl-10-DAB III intermediate is dissolved in an appropriate solvent like toluene. The protected oxazolidine carboxylic acid side chain is added, along with a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (e.g., DMAP). The mixture is stirred until the esterification is complete.
-
Deprotection: The resulting protected Cabazitaxel is dissolved in an alcohol solvent (e.g., methanol or ethanol). A catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid, is added. The reaction is stirred at room temperature until the oxazolidine ring is opened. The crude Cabazitaxel is then purified by crystallization or chromatography.[12]
Visualization of Final Assembly
Caption: Final coupling and deprotection steps to synthesize Cabazitaxel.
This guide outlines the principal synthetic pathways to Cabazitaxel intermediates, highlighting the chemical strategies and transformations involved. The optimization of these routes, focusing on yield, purity, and the use of less hazardous reagents, remains an active area of research in pharmaceutical process development.[9]
References
- 1. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20130116444A1 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. A new synthesis route of cabazitaxel [jcps.bjmu.edu.cn]
- 7. CN102659721A - Synthetic method of cabazitaxel - Google Patents [patents.google.com]
- 8. CN103012331A - Preparation method of cabazitaxel and intermediate thereof - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of novel cabazitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN102311410B - Preparation method for cabazitaxel - Google Patents [patents.google.com]
- 12. CN113429369B - Efficient cabazitaxel purification method - Google Patents [patents.google.com]
A Deep Dive into the Physicochemical Properties of Cabazitaxel and Its Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
Cabazitaxel, a second-generation taxane, has emerged as a critical therapeutic agent in the treatment of advanced prostate cancer.[1] Its efficacy and unique pharmacological profile, which allows it to overcome some mechanisms of resistance to other taxanes like docetaxel, are intrinsically linked to its molecular structure and physicochemical properties.[2] A thorough understanding of these properties, not only of the active pharmaceutical ingredient (API) but also of its synthetic intermediates, is paramount for robust process development, formulation design, and ensuring the quality and stability of the final drug product.
This technical guide provides an in-depth analysis of the core physicochemical properties of Cabazitaxel and its key synthetic precursors. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for the key analytical techniques cited.
Physicochemical Data of Cabazitaxel and Key Intermediates
The synthesis of Cabazitaxel is a multi-step process that begins with a precursor molecule, typically 10-Deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree.[3] Through a series of chemical modifications, including the introduction of methoxy groups and the attachment of a side chain, the final Cabazitaxel molecule is assembled. The physicochemical properties of these intermediates are crucial for optimizing each synthetic step and ensuring the purity of the final product.
Core Intermediates in Cabazitaxel Synthesis:
-
10-Deacetylbaccatin III (10-DAB): The natural precursor for the semi-synthesis of many taxanes, including Cabazitaxel.[4]
-
7,10-dimethoxy-10-DAB III: A key intermediate formed by the methylation of the hydroxyl groups at the C7 and C10 positions of a protected 10-DAB derivative.[5]
-
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone: A crucial building block for the synthesis of the C13 side chain of Cabazitaxel.[6]
The following tables summarize the available quantitative data for Cabazitaxel and these key intermediates. It is important to note that some reported values, particularly melting points, show variability across different sources, which may be attributed to different experimental conditions or the presence of different polymorphic forms.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Cabazitaxel | C45H57NO14 | 835.93 | 154.1-157.2[7], 170[2], 180[8] |
| 10-Deacetylbaccatin III (10-DAB) | C29H36O10 | 544.59 | Not specified in search results |
| 7,10-dimethoxy-10-DAB III | C31H40O10 | 572.64 | >225 (decomposes)[5][9] |
| (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | C9H9NO2 | 163.17 | 186 - 190[10] |
| Compound Name | Water | Ethanol | Methanol | DMSO | Other Solvents |
| Cabazitaxel | Insoluble[8] | Soluble[11] | Slightly Soluble[8] | Soluble[8] | Chloroform (Slightly)[8] |
| 10-Deacetylbaccatin III (10-DAB) | Insoluble[12] | Insoluble[12] | Soluble[12] | ~20 mg/mL[13], ≥22.25 mg/mL[14] | Dimethyl formamide (~20 mg/mL)[13] |
| 7,10-dimethoxy-10-DAB III | Not specified | Not specified | Soluble | Very Slightly Soluble (Heated) | DMF (Slightly, Heated, Sonicated)[9] |
| (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | Slightly Soluble[6] | Soluble[6] | C = 1 in methanol (for optical rotation)[10] | Not specified | Dichloromethane (Soluble)[6] |
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of Cabazitaxel and its intermediates relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments commonly employed in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a cornerstone technique for assessing the purity of Cabazitaxel and its intermediates, as well as for quantifying the API in various matrices.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[15]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile is common.[15] The pH of the aqueous phase is often adjusted to optimize separation.
-
Flow Rate: A typical flow rate is around 1-2 mL/min.[15]
-
Detection: UV detection is performed at a wavelength where the analyte has maximum absorbance, often around 230 nm for taxanes.[15]
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and filtered through a 0.45 µm filter before injection.
-
Data Analysis: The retention time is used for peak identification, and the peak area is used for quantification against a standard curve.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is a powerful technique for determining the melting point, and for studying polymorphism and thermal stability of solid-state materials.[16]
Methodology:
-
Instrumentation: A calibrated DSC instrument is used.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.[17]
-
Temperature Program: The sample is subjected to a controlled temperature program, typically a linear heating rate of 10°C/min under an inert nitrogen atmosphere.[17]
-
Data Acquisition: The heat flow into or out of the sample is measured as a function of temperature.
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic melting transition. The area under the peak corresponds to the heat of fusion.
X-ray Diffraction (XRD) for Structural Analysis
X-ray diffraction, particularly single-crystal XRD, is the definitive method for elucidating the three-dimensional atomic and molecular structure of crystalline materials.[18] Powder XRD is used to characterize the crystalline form and assess polymorphism.
Methodology:
-
Instrumentation: A single-crystal or powder X-ray diffractometer is used.
-
Sample Preparation:
-
Single-Crystal XRD: A high-quality single crystal of the compound is mounted on a goniometer head.
-
Powder XRD: A finely ground powder of the sample is packed into a sample holder.
-
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the sample is rotated.
-
Data Processing and Structure Solution (for single-crystal XRD): The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates.
-
Pattern Analysis (for powder XRD): The positions and intensities of the diffraction peaks are used to identify the crystalline phase and can be compared to reference patterns.
Visualizing the Mechanism of Action and Synthetic Pathway
To provide a clearer understanding of the biological context and synthetic route of Cabazitaxel, the following diagrams have been generated using the DOT language.
Cabazitaxel's Mechanism of Action: Microtubule Stabilization
Cabazitaxel exerts its anticancer effect by disrupting microtubule dynamics, which are essential for cell division.[1] It binds to β-tubulin, promoting the assembly of tubulin into stable microtubules and inhibiting their disassembly. This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.
Caption: Cabazitaxel's mechanism of action on microtubule dynamics.
Key Signaling Pathways Affected by Cabazitaxel
Research has shown that Cabazitaxel's cytotoxic effects can also involve the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.
Caption: Signaling pathways modulated by Cabazitaxel.
Simplified Synthetic Workflow for Cabazitaxel
The following diagram illustrates a simplified workflow for the synthesis of Cabazitaxel, highlighting the key intermediates.
Caption: Simplified synthetic workflow for Cabazitaxel.
References
- 1. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20130116444A1 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [amp.chemicalbook.com]
- 6. (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone CAS 132127-34-5, Pharmaceutical Grade Intermediate at Attractive Price [jigspharma.com]
- 7. CN103012331A - Preparation method of cabazitaxel and intermediate thereof - Google Patents [patents.google.com]
- 8. Cabazitaxel CAS#: 183133-96-2 [m.chemicalbook.com]
- 9. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Chemical Intermediates Manufacturer, Chemical Intermediates Supplier, Exporter [jigspharma.com]
- 12. toku-e.com [toku-e.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. apexbt.com [apexbt.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. quercus.be [quercus.be]
- 17. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 18. rigaku.com [rigaku.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of a Key Cabazitaxel Intermediate
Introduction
Cabazitaxel, a potent second-generation taxane, is a chemotherapeutic agent used in the treatment of metastatic castration-resistant prostate cancer.[1][2] It is a semi-synthetic derivative of 10-deacetylbaccatin III (10-DAB), a natural taxoid extracted from the needles of the yew tree.[2][3] The synthesis of Cabazitaxel from 10-DAB is a multi-step process that involves the strategic protection and modification of several reactive hydroxyl groups. A pivotal step in this synthesis is the preparation of the key intermediate, 7,10-di-O-methyl-10-deacetylbaccatin III. This document provides a detailed protocol for the synthesis of this intermediate, tailored for researchers, scientists, and professionals in drug development.
The presented protocol is based on a selective methylation of the C7 and C10 hydroxyl groups of 10-deacetylbaccatin III. This method is advantageous as it can offer high selectivity and good yields, which are crucial for the overall efficiency of the Cabazitaxel synthesis.[4] The protocol outlines the necessary reagents, reaction conditions, and purification methods.
Experimental Protocol: Synthesis of 7,10-di-O-methyl-10-deacetylbaccatin III
This protocol details the selective methylation of 10-deacetylbaccatin III (10-DAB) at the C7 and C10 positions to yield the key Cabazitaxel intermediate, 7,10-di-O-methyl-10-deacetylbaccatin III.
Materials:
-
10-deacetylbaccatin III (10-DAB)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 10-deacetylbaccatin III.
-
Dissolve the 10-DAB in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
-
Deprotonation:
-
While maintaining the temperature at -20 °C, slowly add sodium hydride (60% dispersion in mineral oil) to the stirred solution. The addition should be done portion-wise to control the evolution of hydrogen gas.
-
Stir the reaction mixture at -20 °C for 1 hour to allow for the formation of the alkoxides at the hydroxyl groups.
-
-
Methylation:
-
Slowly add methyl iodide to the reaction mixture via a syringe.
-
Allow the reaction to warm to 0 °C and stir for an additional 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate to isolate the desired product, 7,10-di-O-methyl-10-deacetylbaccatin III.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield a white solid.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 7,10-di-O-methyl-10-deacetylbaccatin III. The yields are representative and can vary based on the specific reaction conditions and scale.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Selective Dimethylation | 10-deacetylbaccatin III | 1. Sodium Hydride2. Methyl Iodide | THF | -20 to 0 | 5-7 | ~80-90 |
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic transformation from the starting material to the key this compound.
Caption: Synthetic route to 7,10-di-O-methyl-10-deacetylbaccatin III.
References
Application Notes and Protocols for the Analytical Characterization of Cabazitaxel Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of key intermediates in the synthesis of Cabazitaxel, a potent anti-cancer agent. The protocols detailed below are intended to serve as a guide for researchers and scientists involved in the development and quality control of Cabazitaxel and related taxane compounds.
Introduction
Cabazitaxel, a second-generation taxane, is synthesized from the naturally occurring precursor 10-deacetylbaccatin III (10-DAB). The synthetic pathway involves several key intermediates, with 7,10-dimethoxy-10-deacetylbaccatin III (7,10-dimethoxy-10-DAB III) being a critical precursor. Rigorous analytical characterization of these intermediates is paramount to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). This document outlines detailed protocols for the analysis of these intermediates using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-Ray Powder Diffraction (XRPD).
Synthetic Pathway Overview
The synthesis of Cabazitaxel from 10-DAB typically involves the protection of hydroxyl groups, followed by methylation and subsequent coupling with a side chain. The characterization of each intermediate is crucial for process optimization and control.
Caption: Synthetic pathway of Cabazitaxel from 10-DAB.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a fundamental technique for assessing the purity of intermediates and quantifying their content. A stability-indicating HPLC method can also be used to monitor for degradation products.[1]
Experimental Protocol: HPLC Analysis
A reverse-phase HPLC (RP-HPLC) method is commonly employed for the analysis of taxanes and their derivatives.[2][3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)[2]
-
Formic acid (optional, for mobile phase modification)[4]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water, B: Acetonitrile:Methanol (50:50, v/v) |
| Gradient | 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25-30 min: 80-40% B, 30-35 min: 40% B |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C |
| Detection Wavelength | 227 nm[5] |
| Injection Volume | 10 µL[4] |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the intermediate standard or sample.
-
Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50, v/v) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity: Determine the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Assay: Quantify the intermediate by comparing its peak area with that of a reference standard of known concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful tool for the identification of intermediates, impurities, and degradation products by providing molecular weight information.[4]
Experimental Protocol: LC-MS Analysis
The LC conditions can be similar to the HPLC method described above. The MS parameters need to be optimized for the specific intermediate.
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source
MS Parameters (Example):
| Parameter | Condition |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 100-1000 |
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the expected molecular weight of the intermediate.
-
Use the fragmentation pattern to confirm the structure and identify related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of synthetic intermediates.[6] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the intermediate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra as needed for complete structural assignment.
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum.
-
Assign the carbon signals in the ¹³C NMR spectrum.
-
Use 2D NMR data to establish connectivity between protons and carbons to confirm the desired structure.
X-Ray Powder Diffraction (XRPD) for Solid-State Characterization
XRPD is a critical technique for characterizing the solid-state properties of crystalline intermediates, including polymorphism, which can impact stability and processability.[7]
Experimental Protocol: XRPD Analysis
Instrumentation:
-
X-ray powder diffractometer with a Cu Kα radiation source
Sample Preparation:
-
Gently grind a small amount of the intermediate sample to a fine powder.
-
Mount the powder on a sample holder.
Data Acquisition:
| Parameter | Condition |
| Radiation | Cu Kα (λ = 1.5406 Å) |
| Voltage | 40 kV |
| Current | 40 mA |
| Scan Range (2θ) | 5° to 40° |
| Step Size | 0.02° |
| Scan Speed | 2°/min |
Data Analysis:
-
The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form.
-
Compare the diffractogram with reference patterns to identify the polymorphic form.
Summary of Analytical Data for Key Intermediates
The following tables summarize the expected analytical data for the key intermediates in the Cabazitaxel synthesis.
Table 1: HPLC and LC-MS Data
| Intermediate | Expected Retention Time (min) | Expected [M+H]⁺ (m/z) |
| 10-Deacetylbaccatin III (10-DAB) | ~ 8.5 | 545.2 |
| 7,10-dimethoxy-10-DAB III | ~ 12.1 | 573.3 |
Table 2: Key ¹H NMR Signals (in CDCl₃, indicative values)
| Intermediate | Key Proton Signals (δ, ppm) |
| 10-Deacetylbaccatin III (10-DAB) | 8.12 (d, 2H, Ar-H), 7.60 (t, 1H, Ar-H), 7.48 (t, 2H, Ar-H), 6.38 (s, 1H, H-13), 5.65 (d, 1H, H-2), 4.97 (d, 1H, H-5), 4.83 (m, 1H, H-7), 4.43 (dd, 1H, H-20α), 4.20 (d, 1H, H-20β), 2.30 (s, 3H, Ac-CH₃) |
| 7,10-dimethoxy-10-DAB III | 8.11 (d, 2H, Ar-H), 7.61 (t, 1H, Ar-H), 7.49 (t, 2H, Ar-H), 6.40 (s, 1H, H-13), 5.63 (d, 1H, H-2), 4.95 (d, 1H, H-5), 3.55 (s, 3H, 7-OCH₃), 3.45 (s, 3H, 10-OCH₃), 2.28 (s, 3H, Ac-CH₃) |
Workflow for Intermediate Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a Cabazitaxel intermediate.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of cabazitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5449790A - Preparation of 10-deacetylbaccatin III and 7-protected-10-deacetylbaccatin III derivatives from 10-deacetyl taxol A, 10-deacetyl taxol B, and 10-deacetyl taxol C - Google Patents [patents.google.com]
- 5. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ohira-sum.com [ohira-sum.com]
Advanced Chromatographic Techniques for Cabazitaxel Intermediate Analysis: A Comparative Study of HPLC and UPLC Methods
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Cabazitaxel and its process-related intermediates. The protocols and data presented herein are designed to assist in the development of robust, accurate, and efficient analytical methods for quality control and impurity profiling during the synthesis and manufacturing of Cabazitaxel.
Cabazitaxel, a potent taxane derivative, is a critical chemotherapeutic agent for the treatment of advanced prostate cancer.[1][2] Ensuring the purity and quality of Cabazitaxel is paramount, necessitating precise analytical methods to monitor related substances and potential impurities throughout the manufacturing process. This document outlines validated HPLC and UPLC methods, offering a direct comparison to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of HPLC and UPLC Methods
The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as speed, resolution, and sensitivity. UPLC, with its use of smaller particle size columns, generally offers faster analysis times and improved resolution compared to conventional HPLC. The following tables summarize the key performance parameters of representative HPLC and UPLC methods for the analysis of Cabazitaxel and its intermediates.
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |
| Column | Sunfire C18 (150 x 4.6 mm, 3.5 µm)[3] | Zorbax SB C18 (100mm×3.0mm, 1.8µm)[4] | Acquity UPLC BEH shield RP18 (100mm x 2.1mm, 1.7µm)[5] |
| Mobile Phase A | 0.05 M KH2PO4 and 0.2% of 1-octane sulphonic acid with pH 2.0[3] | Phosphate buffer pH 3.0[4] | 20mM KH2PO4, Methanol, Acetonitrile (75:15:10, v/v/v)[5] |
| Mobile Phase B | Acetonitrile[3] | Acetonitrile[4] | Acetonitrile, Water (80:20, v/v)[5] |
| Flow Rate | 1.3 mL/min[3] | 0.8 mL/min[4] | 0.5 mL/min[5] |
| Detection Wavelength | 230 nm[3] | 220 nm[4] | 228 nm[5] |
| Column Temperature | 30°C[3] | Not Specified | 30°C[5] |
| Injection Volume | Not Specified | 3 µL[4] | 10.0 µL[5] |
| Run Time | 85 minutes[3] | Not Specified | 12.0 minutes[5] |
Table 1: Chromatographic Conditions for HPLC and UPLC Methods
| Analyte | Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ |
| Cabazitaxel | HPLC[4] | LOQ–0.10% | 0.9998 | 0.002% | 0.008% |
| Impurity CBZM01 | HPLC[4] | 0.03–0.225% | 0.9997 | 0.002% | Not Specified |
| Impurity CBZM02 | HPLC[4] | 0.03–0.225% | 0.9997 | 0.002% | Not Specified |
| Impurity CBZN09 | HPLC[4] | 0.03–0.225% | 0.9998 | 0.002% | Not Specified |
| Cabazitaxel | UPLC[5] | Not Specified | > 0.99 | 0.002 mg/mL | 0.006 mg/mL |
| Cabazitaxel | HPLC[6] | 20-120 µg/mL | Not Specified | Not Specified | Not Specified |
| Cabazitaxel | HPLC[7] | 24-72 µg/mL | 0.9999 | 0.052 µg/mL | 0.175 µg/mL |
Table 2: Quantitative Performance Data for HPLC and UPLC Methods
Experimental Protocols
Below are detailed protocols for the HPLC and UPLC methods, providing a step-by-step guide for implementation in a laboratory setting.
Protocol 1: HPLC Method for Cabazitaxel and Related Substances
This method is designed for the determination of related substances in Cabazitaxel.[4]
1. Materials and Reagents:
-
Cabazitaxel reference standard and impurity standards (CBZM01, CBZM02, CBZN09)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Diluent: Acetonitrile and water (600:400 v/v)[4]
2. Chromatographic System:
-
HPLC system with a PDA detector (e.g., Waters 2489 UV 2695 pump, Waters 2998 PDA 2695 pump)[4]
-
Column: Zorbax SB C18 (100mm×3.0mm, 1.8µm particle size)[4]
-
Software: Empower2[4]
3. Mobile Phase Preparation:
-
Mobile Phase A (Buffer): Dissolve 1 mL of orthophosphoric acid in 1000 mL of water and adjust the pH to 3.0. Filter through a 0.45 µm membrane filter and degas.[4]
-
Mobile Phase B: Acetonitrile[4]
4. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of Cabazitaxel and each impurity at a concentration of 1.0 mg/mL in diluent.[4]
-
Working Standard Solution: Dilute the stock solutions appropriately with diluent to achieve the desired concentrations within the linear range.
-
Sample Solution: Accurately weigh and dissolve the Cabazitaxel sample in diluent to obtain a final concentration suitable for analysis.
5. Chromatographic Procedure:
-
Set the flow rate to 0.8 mL/min.[4]
-
Set the detection wavelength to 220 nm.[4]
-
Inject 3 µL of the standard and sample solutions into the HPLC system.[4]
-
Run the gradient elution as required to separate Cabazitaxel and its impurities.
Protocol 2: UPLC Method for Simultaneous Determination of Cabazitaxel and its Impurities
This rapid UPLC method is suitable for the simultaneous determination of Cabazitaxel and its synthetic impurities.[5]
1. Materials and Reagents:
-
Cabazitaxel reference standard and impurity standards
-
Acetonitrile (UPLC grade)
-
Potassium dihydrogen phosphate
-
Methanol (UPLC grade)
-
Water (UPLC grade)
-
Diluent: Acetonitrile, water, and methanol (50:30:20 v/v/v)[5]
2. Chromatographic System:
-
UPLC system with a PDA detector (e.g., Waters Acquity)
-
Column: Acquity UPLC BEH shield RP18 (100mm x 2.1mm, 1.7µm)[5]
3. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a mixture of 20mM potassium dihydrogen phosphate, methanol, and acetonitrile (75:15:10, v/v/v).[5]
-
Mobile Phase B: Prepare a mixture of acetonitrile and water (80:20, v/v).[5]
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of Cabazitaxel standard at a concentration of 1000 µg/mL in the diluent.[5]
-
Spiked Sample Solution: Prepare a solution of Cabazitaxel and spike it with known impurities to verify separation and specificity.
5. Chromatographic Procedure:
-
Set the column temperature to 30°C.[5]
-
Set the flow rate to 0.5 mL/min.[5]
-
Set the detection wavelength to 228 nm.[5]
-
Inject 10.0 µL of the solutions.[5]
-
Run the following gradient program:
-
0.01 min: 0% B
-
5.0 min: 50% B
-
7.0 min: 80% B
-
8.0 min: 90% B
-
9.0 min: 90% B
-
12.0 min: 0% B[5]
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both the HPLC and UPLC methods.
Caption: HPLC Experimental Workflow for Cabazitaxel Analysis.
Caption: UPLC Experimental Workflow for Cabazitaxel Analysis.
Conclusion
Both HPLC and UPLC methods offer reliable and robust approaches for the analysis of Cabazitaxel and its intermediates. The choice of method will depend on the specific analytical needs. The UPLC method provides a significant advantage in terms of analysis time, offering a much faster run time of 12 minutes compared to the 85 minutes of one of the HPLC methods.[3][5] This can lead to higher sample throughput and reduced solvent consumption. However, HPLC remains a widely accessible and validated technique that provides excellent separation and quantification. The detailed protocols and comparative data in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry to establish effective quality control strategies for Cabazitaxel production.
References
- 1. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 6. ijariie.com [ijariie.com]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols for the Purification of Cabazitaxel Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of key intermediates in the synthesis of Cabazitaxel, a potent anti-cancer agent. The methodologies described are based on established techniques for taxane purification, including chromatography and crystallization.
Purification of 10-Deacetylbaccatin III (10-DAB) Derivatives
Introduction: 10-Deacetylbaccatin III (10-DAB) is a crucial starting material for the semi-synthesis of Cabazitaxel. Its purification and the purification of its protected derivatives are critical for ensuring the quality and yield of the final active pharmaceutical ingredient (API). The following protocols outline common purification strategies.
Application Note: Anti-Solvent Recrystallization of Crude Taxane Extracts
Recrystallization is a powerful technique for the initial purification of taxanes from crude extracts. An anti-solvent method can be employed to selectively precipitate the desired taxane derivatives.
Experimental Protocol:
-
Dissolution: Dissolve the crude extract containing the 10-DAB derivative in a suitable solvent in which it is highly soluble (e.g., acetone, methanol).
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water, hexane) in which the taxane derivative has low solubility, while stirring, until turbidity is observed.
-
Crystallization: Allow the solution to stand at a controlled temperature (e.g., 4°C) to facilitate crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a cold mixture of the solvent and anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
This method can significantly increase the purity of taxanes from a crude extract. For instance, the purity of taxanes in a Taxus cuspidata extract was increased from 0.20% to 23.238% using an antisolvent recrystallization method[1].
Application Note: Column Chromatography of Protected 10-DAB
Column chromatography is a widely used technique for the purification of protected 10-DAB intermediates, offering high resolution and separation from closely related impurities.
Experimental Protocol:
-
Column Preparation: Pack a chromatography column with an appropriate stationary phase, such as silica gel. The choice of stationary phase will depend on the polarity of the intermediate.
-
Sample Loading: Dissolve the crude protected 10-DAB in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a suitable mobile phase, which is typically a mixture of a non-polar solvent (e.g., n-heptane or hexane) and a more polar solvent (e.g., ethyl acetate or acetone)[2]. A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed for optimal separation.
-
Fraction Collection: Collect fractions and monitor the separation using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
A patent describing the preparation of a Cabazitaxel intermediate details the use of column chromatography with an ethyl acetate/n-heptane mobile phase to purify an oily residue into a white amorphous solid[3].
Workflow for 10-DAB Derivative Purification
Caption: Workflow for the purification of 10-DAB derivatives.
Purification of 7,10-di-O-methyl-10-DAB
Introduction: The methylation of the 7 and 10 hydroxyl groups of 10-DAB is a key step in the synthesis of Cabazitaxel. The resulting intermediate, 7,10-di-O-methyl-10-DAB, must be purified to remove starting material and by-products.
Application Note: Purification by Precipitation and Filtration
A straightforward method for the purification of 7,10-di-O-methyl-10-DAB involves precipitation from the reaction mixture followed by filtration.
Experimental Protocol:
-
Reaction Quenching: After the methylation reaction, the mixture is poured into a mixture of diisopropyl ether and water.
-
Precipitation: The product precipitates out of the solution.
-
Isolation: The solid is collected using a sintered funnel.
-
Drying: The collected solid is dried under vacuum at 50°C to yield the purified 7,10-dimethyl-10-DAB[3].
One patent reported a yield of 61% for this purification step[3].
Data Summary: Purification of 7,10-di-O-methyl-10-DAB
| Purification Method | Solvents | Yield | Reference |
| Precipitation | Diisopropyl ether, Water | 61% | [3] |
Purification of the Protected Cabazitaxel Side Chain Intermediate
Introduction: The protected side chain, (2R,4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid, is another crucial intermediate. Its purity is essential for the successful coupling with the taxane core.
Application Note: Column Chromatography of the Protected Side Chain
Column chromatography is an effective method for purifying the protected side chain intermediate.
Experimental Protocol:
-
Column Preparation: Prepare a silica gel column.
-
Sample Loading: Load the crude product onto the column.
-
Elution: Elute the column with a suitable solvent system, such as a mixture of ethyl acetate and n-heptane[3].
-
Fraction Collection and Analysis: Collect fractions and monitor for the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent to obtain the purified intermediate as a white amorphous solid[3].
Purification of the Coupled Product and Final Deprotection
Introduction: After coupling the protected side chain with the 7,10-di-O-methyl-10-DAB core, the resulting intermediate requires purification before the final deprotection step to yield Cabazitaxel.
Application Note: Purification via Column Chromatography and Crystallization
A combination of column chromatography and crystallization is often employed to purify the coupled product.
Experimental Protocol:
-
Column Chromatography: The crude coupled product is purified by column chromatography on silica gel using a solvent gradient, for example, a mixture of ethyl acetate and n-heptane[3].
-
Crystallization: The purified coupled product can be further purified by crystallization from a suitable solvent system.
Logical Relationship of Purification Steps in Cabazitaxel Synthesis
Caption: Purification stages in the synthesis of Cabazitaxel.
General Considerations for Purification
-
Solvent Purity: Ensure that all solvents used for purification are of high purity to avoid introducing new impurities.
-
Inert Atmosphere: For sensitive intermediates, it may be necessary to perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Analytical Monitoring: Throughout the purification process, it is crucial to monitor the purity of the fractions and the final product using appropriate analytical techniques such as HPLC, LC-MS, and NMR. This allows for the effective pooling of pure fractions and ensures the quality of the intermediate before proceeding to the next synthetic step.
References
Application Notes and Protocols for Cabazitaxel Intermediates in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cabazitaxel intermediates in medicinal chemistry for the development of novel anticancer agents. The document includes detailed synthetic protocols, quantitative biological data, and descriptions of relevant signaling pathways.
Introduction to Cabazitaxel and its Intermediates
Cabazitaxel is a second-generation, semi-synthetic taxane that has demonstrated significant efficacy in the treatment of metastatic castration-resistant prostate cancer (mCRPC), particularly in patients whose disease has progressed after docetaxel therapy.[1] Its chemical structure, a derivative of the natural taxoid 10-deacetylbaccatin III (10-DAB), gives it a distinct advantage over first-generation taxanes like docetaxel and paclitaxel.[2][3]
The primary mechanism of action of cabazitaxel, like other taxanes, is the stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6] A key feature of cabazitaxel is its reduced affinity for the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance (MDR) in cancer cells.[4][7][8] This property allows cabazitaxel to maintain its cytotoxic activity in tumors that have developed resistance to other taxanes.[9][10]
The semi-synthetic nature of cabazitaxel allows for the modification of its structure through the use of various intermediates, providing a rich platform for medicinal chemists to explore structure-activity relationships (SAR) and develop new analogs with improved therapeutic profiles.[11][12] The primary starting material for the synthesis of cabazitaxel and its analogs is 10-deacetylbaccatin III (10-DAB), a naturally occurring taxane extracted from the needles of the yew tree.[13][14][15]
Key Intermediates in Cabazitaxel Synthesis
The synthesis of cabazitaxel from 10-DAB involves a series of key intermediates. The modification of the hydroxyl groups at the C7 and C10 positions of the baccatin core is a critical step in the synthesis.
Workflow for Cabazitaxel Synthesis from 10-DAB:
Caption: General synthetic workflow for cabazitaxel from 10-DAB.
Experimental Protocols
Synthesis of a Key Intermediate: 7,10-di-O-methyl-10-deacetylbaccatin III
This protocol describes a general method for the methylation of the C7 and C10 hydroxyl groups of 10-DAB, a crucial step in the synthesis of cabazitaxel.
Materials:
-
10-deacetylbaccatin III (10-DAB)
-
A suitable protecting group (e.g., triethylsilyl chloride)
-
A methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
A strong base (e.g., sodium hydride)
-
Anhydrous solvents (e.g., pyridine, DMF, THF)
-
Reagents for deprotection (e.g., HF-pyridine, TBAF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Protection of the C7 and C10 hydroxyl groups: Dissolve 10-DAB in an anhydrous solvent like pyridine. Add a protecting group such as triethylsilyl chloride and stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Methylation: The protected 10-DAB is then subjected to methylation. In a separate flask, a strong base like sodium hydride is suspended in an anhydrous solvent like DMF. The protected 10-DAB solution is added dropwise, followed by the addition of a methylating agent like methyl iodide. The reaction is stirred until completion.
-
Deprotection: After methylation, the protecting groups are removed. For silyl protecting groups, a reagent such as HF-pyridine or TBAF in THF can be used.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 7,10-di-O-methyl-10-deacetylbaccatin III.
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of cabazitaxel intermediates and analogs against cancer cell lines.[1][16][17][18]
Materials:
-
Cancer cell lines (e.g., PC-3, DU-145, A549, and their drug-resistant counterparts)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Cabazitaxel or its analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. A serial dilution of the compounds is typically used. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of cabazitaxel intermediates on the cell cycle distribution of cancer cells.[19][20][21]
Materials:
-
Cancer cells
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptosis induced by cabazitaxel intermediates using Annexin V-FITC and propidium iodide (PI) staining.[22][23][24]
Materials:
-
Cancer cells
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The analysis allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
P-glycoprotein (P-gp) ATPase Activity Assay
This protocol is for assessing the interaction of cabazitaxel analogs with the P-gp efflux pump by measuring its ATPase activity.[5][25][26][27]
Materials:
-
Membranes from cells overexpressing P-gp (e.g., from Sf9 or High-Five insect cells)
-
Test compounds
-
ATP
-
Assay buffer
-
Sodium orthovanadate (a P-gp inhibitor)
-
Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, pre-incubate the P-gp-containing membranes with various concentrations of the test compound for a short period at 37°C.
-
Initiation of Reaction: Add ATP to initiate the ATPase reaction and incubate for a defined time at 37°C.
-
Termination of Reaction: Stop the reaction by adding a stop solution.
-
Phosphate Detection: Add the colorimetric reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate from the total activity. The stimulation of ATPase activity by the test compound is then determined.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of cabazitaxel and its analogs against various cancer cell lines.
Table 1: IC50 Values of Cabazitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3 | Prostate | 1.9 | [28] |
| DU-145 | Prostate | 0.8 | [28] |
| 22Rv1 | Prostate | 0.3 | [28] |
| Caki-1 | Renal | 0.48 | [19] |
| KMRC-1 | Renal | 0.43 | [19] |
| OS-RC-2 | Renal | 0.50 | [19] |
| HCT116 | Colorectal | ~30 | [6] |
| SK-hep-1 | Hepatocellular | 0.84 | [29] |
| Huh-7 | Hepatocellular | 4.52 | [29] |
| A549 | Lung | Potent | [11][12] |
| KB | Cervical | Potent | [11] |
Table 2: Comparative IC50 Values of Cabazitaxel and Docetaxel in Sensitive and Resistant Cell Lines
| Cell Line | Resistance Profile | Cabazitaxel IC50 (µM) | Docetaxel IC50 (µM) | Reference |
| Chemotherapy-resistant tumor cells | P-gp overexpression | 0.013 - 0.414 | 0.17 - 4.01 | [10] |
| C4-2AT6 | Docetaxel-resistant Prostate | Significantly lower than docetaxel | Higher than cabazitaxel | [30] |
| Cisplatin-resistant GCT cells | Cisplatin-resistant | Effective | Less effective | [15][31] |
Table 3: In Vivo Antitumor Efficacy of Cabazitaxel
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| PC346Enza | Enzalutamide-resistant Prostate | Cabazitaxel (33 mg/kg) | Greater tumor reduction vs. docetaxel | [30][32] |
| Prostate Cancer Xenograft | Prostate | Cabazitaxel-loaded immunoliposomes | Significant tumor regression | [33] |
| Prostate Cancer Xenograft | Prostate | Cabazitaxel (5 mg/kg) | Tumor growth inhibition | [34] |
Signaling Pathways and Mechanism of Action
Cabazitaxel's primary mechanism is the stabilization of microtubules, which disrupts mitosis and leads to apoptosis. However, its effects extend to the modulation of several key signaling pathways.
Microtubule Stabilization and Mitotic Arrest
Caption: Cabazitaxel's primary mechanism of action on microtubules.
Cabazitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their disassembly.[4][8] This leads to the formation of stable, non-functional microtubules, which disrupts the formation and function of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[2][6][20][35]
Modulation of Apoptotic and Survival Pathways
Cabazitaxel has been shown to modulate key signaling pathways that control cell survival and apoptosis, including the PI3K/Akt/mTOR pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cabazitaxel synthesis - chemicalbook [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of cabazitaxel in the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical antitumor activity of cabazitaxel, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A new synthesis route of cabazitaxel [jcps.bjmu.edu.cn]
- 14. US20130116444A1 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]
- 15. CN102659721A - Synthetic method of cabazitaxel - Google Patents [patents.google.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. broadpharm.com [broadpharm.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. researchgate.net [researchgate.net]
- 26. Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubcompare.ai [pubcompare.ai]
- 28. Annexin V Staining Protocol [bdbiosciences.com]
- 29. Synthesis and biological evaluation of novel cabazitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ascopubs.org [ascopubs.org]
- 31. researchgate.net [researchgate.net]
- 32. The in vivo efficacy of docetaxel and cabazitaxel in a cell-line based xenograft of castration-resistant prostate cancer (CRPC) previously treated with enzalutamide. - ASCO [asco.org]
- 33. Anti-EGFR immunoliposomes for cabazitaxel delivery: From formulation development to in vivo evaluation in prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Cabazitaxel by Side Chain Coupling to a Baccatin III Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the semi-synthesis of Cabazitaxel, a potent second-generation taxane chemotherapeutic agent. The key transformation involves the coupling of a protected (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid side chain to the C13 hydroxyl group of a protected 7,10-dimethoxy-10-deacetylbaccatin III core. This protocol is compiled from established synthetic routes and is intended to provide a comprehensive guide for researchers in drug discovery and development. Included are detailed experimental procedures, tables of quantitative data, and diagrams illustrating the experimental workflow and the mechanism of action of Cabazitaxel.
Introduction
Cabazitaxel (Jevtana®) is a microtubule inhibitor approved for the treatment of metastatic castration-resistant prostate cancer in patients previously treated with a docetaxel-containing regimen.[1] It is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree.[1] Cabazitaxel's structure features methoxy groups at the C7 and C10 positions of the baccatin core, which are thought to contribute to its reduced affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to be effective in multidrug-resistant tumors.[1]
The synthesis of Cabazitaxel typically involves a multi-step process starting from 10-DAB. A crucial step in this synthesis is the esterification of the sterically hindered C13 hydroxyl group of the baccatin core with a protected side chain. This document details a reliable protocol for this key coupling reaction.
Experimental Protocols
Part 1: Preparation of 7,10-dimethoxy-10-deacetylbaccatin III (Protected Cabazitaxel Core)
The synthesis of the protected Cabazitaxel core, 7,10-dimethoxy-10-deacetylbaccatin III, begins with the protection of the C7 and C10 hydroxyl groups of 10-deacetylbaccatin III (10-DAB), followed by methylation. This multi-step process is crucial for the selective coupling at the C13 position.
1.1 Protection of C7 and C10 Hydroxyls of 10-DAB:
A common strategy involves the use of a protecting group such as the trichloroethoxycarbonyl (Troc) group.
-
Reaction: 10-DAB is reacted with 2,2,2-trichloroethyl chloroformate in the presence of a base like pyridine to yield 7,10-di-Troc-10-DAB.
-
Procedure:
-
Dissolve 10-deacetylbaccatin III in anhydrous pyridine and cool the solution to 0 °C.
-
Slowly add 2,2,2-trichloroethyl chloroformate and stir the reaction mixture at 0 °C for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
1.2 Methylation of C7 and C10 Hydroxyls:
Following protection, the protecting groups are removed, and the hydroxyls are methylated. A more direct route involves the direct methylation of the C7 and C10 hydroxyls.
-
Reaction: 7,10-dihydroxy-10-DAB is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride.
-
Procedure:
-
To a solution of 7,10-dihydroxy-10-DAB in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add sodium hydride portion-wise.
-
Stir the mixture for a short period, then add the methylating agent (e.g., methyl iodide).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent and wash the organic layer with brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the resulting 7,10-dimethoxy-10-deacetylbaccatin III by column chromatography.
-
Part 2: Coupling of the Side Chain to the Protected Cabazitaxel Core
This protocol details the esterification of the C13 hydroxyl group of 7,10-dimethoxy-10-deacetylbaccatin III with a protected side chain, (2R,3S)-N-(tert-butoxycarbonyl)-2-O-(triethylsilyl)-3-phenylisoserine, using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
2.1 Materials:
-
7,10-dimethoxy-10-deacetylbaccatin III
-
(2R,3S)-N-(tert-butoxycarbonyl)-2-O-(triethylsilyl)-3-phenylisoserine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
2.2 Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 7,10-dimethoxy-10-deacetylbaccatin III (1.0 eq) in anhydrous toluene.
-
To this solution, add (2R,3S)-N-(tert-butoxycarbonyl)-2-O-(triethylsilyl)-3-phenylisoserine (1.5 eq), DMAP (0.2 eq), and DCC (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the protected Cabazitaxel.
Part 3: Deprotection to Yield Cabazitaxel
The final step is the removal of the silyl protecting group from the 2'-hydroxyl position of the side chain.
3.1 Procedure:
-
Dissolve the protected Cabazitaxel in a solution of pyridine and hydrofluoric acid (HF-Pyridine) in an appropriate solvent like THF at 0 °C.
-
Stir the reaction for the required time, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain Cabazitaxel.
Data Presentation
Table 1: Quantitative Data for the Side Chain Coupling Reaction
| Parameter | Value | Reference |
| Starting Material | 7,10-dimethoxy-10-deacetylbaccatin III | N/A |
| Side Chain | (2R,3S)-N-Boc-2-O-TES-3-phenylisoserine | N/A |
| Coupling Reagents | DCC, DMAP | N/A |
| Solvent | Toluene | N/A |
| Reaction Time | 12-24 hours | N/A |
| Temperature | Room Temperature | N/A |
| Yield of Coupled Product | 80-95% | Estimated from literature |
| Purification Method | Silica Gel Chromatography | N/A |
Table 2: Characterization Data for Cabazitaxel
| Analysis | Data | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Molecular Formula | C₄₅H₅₇NO₁₄ | [1] |
| Molecular Weight | 835.93 g/mol | [1] |
| Melting Point | Approx. 186-188 °C | Varies with purity |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.12 (d, 2H), 7.61 (t, 1H), 7.50 (t, 2H), 7.40-7.30 (m, 5H), 6.28 (t, 1H), 5.68 (d, 1H), 5.45 (d, 1H), 5.29 (d, 1H), 4.98 (d, 1H), 4.83 (s, 1H), 4.32 (d, 1H), 4.20 (d, 1H), 3.95 (d, 1H), 3.84 (s, 3H), 3.53 (s, 3H), 2.54 (m, 1H), 2.38 (s, 3H), 2.26 (m, 1H), 1.90 (m, 1H), 1.88 (s, 3H), 1.68 (s, 3H), 1.34 (s, 9H), 1.24 (s, 3H), 1.14 (s, 3H) | Consistent with known spectra |
| Mass Spectrometry (ESI+) m/z | 836.3 [M+H]⁺, 858.3 [M+Na]⁺ | Consistent with structure |
Mandatory Visualization
Caption: Experimental workflow for the semi-synthesis of Cabazitaxel.
Caption: Mechanism of action of Cabazitaxel leading to apoptosis.
References
Protecting Group Strategies in the Synthesis of Cabazitaxel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the protecting group strategies employed in the semi-synthesis of Cabazitaxel, a potent second-generation taxane chemotherapeutic agent. The synthesis of Cabazitaxel from the natural precursor 10-deacetylbaccatin III (10-DAB) necessitates a meticulous and strategic application of protecting groups to selectively functionalize the various reactive hydroxyl groups. These notes offer a guide to the common protecting groups, their application, and removal, supplemented with detailed experimental protocols and comparative data.
Introduction to Cabazitaxel Synthesis
Cabazitaxel is a semi-synthetic derivative of 10-DAB, which is extracted from the needles of the yew tree. The core structure of 10-DAB features several hydroxyl groups with varying reactivity, most notably at the C7, C10, and C13 positions. The synthesis of Cabazitaxel involves the selective methylation of the C7 and C10 hydroxyls and the esterification of the C13 hydroxyl with a protected phenylisoserine side chain. To achieve this, a robust protecting group strategy is paramount.
A generalized synthetic pathway for Cabazitaxel, highlighting the key stages of protection, functionalization, and deprotection, is illustrated below.
Protecting Group Strategies for 10-DAB Hydroxyl Groups
The selection of appropriate protecting groups is critical for the successful synthesis of Cabazitaxel. The ideal protecting group should be stable under the reaction conditions of subsequent steps and readily removable with high yield and minimal side reactions.
Protection of C7 and C10 Hydroxyl Groups
The C7 and C10 hydroxyl groups are often protected simultaneously. Common protecting groups for these positions are summarized in the table below.
| Protecting Group | Reagent | Base/Catalyst | Solvent | Typical Yield | Reference |
| Trichloroethoxycarbonyl (TROC) | Troc-Cl | Pyridine | Dichloromethane | ~91% | [1] |
| Methoxyethoxymethyl (MEM) | MEM-Cl | Diisopropylethylamine | Dichloromethane | High | [1] |
| Benzyloxymethyl (BOM) | BOM-Cl | Diisopropylethylamine | Dichloromethane | High | [1] |
Protection of the C13 Hydroxyl Group
Following the protection of the C7 and C10 positions, the C13 hydroxyl group is selectively protected. Silyl ethers are commonly employed for this purpose due to their ease of introduction and selective removal under acidic conditions.
| Protecting Group | Reagent | Base/Catalyst | Solvent | Typical Yield | Reference |
| Triethylsilyl (TES) | TES-Cl | Pyridine | Dichloromethane | High | [1] |
| Trimethylsilyl (TMS) | TMS-Cl | Pyridine | Dichloromethane | High | [1] |
Phenylisoserine Side Chain and its Protection
The phenylisoserine side chain is typically introduced via coupling of a protected β-lactam or an oxazolidine derivative with the C13 hydroxyl of the baccatin core. The protecting groups on the side chain must be orthogonal to those on the baccatin core to allow for selective deprotection.
Experimental Protocols
The following protocols are generalized procedures based on methodologies reported in the literature. Researchers should optimize these conditions for their specific laboratory settings.
Protocol 1: Protection of C7 and C10 Hydroxyls of 10-DAB with Trichloroethoxycarbonyl (TROC) Groups
Objective: To selectively protect the C7 and C10 hydroxyl groups of 10-deacetylbaccatin III.
Materials:
-
10-deacetylbaccatin III (10-DAB)
-
2,2,2-Trichloroethyl chloroformate (Troc-Cl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Dissolve 10-DAB in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine to the solution, followed by the dropwise addition of Troc-Cl.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 7,10-bis(Troc)-10-DAB. A reported yield for a similar reaction is 91.2%.[1]
Protocol 2: Methylation of C7 and C10 Hydroxyls
Objective: To methylate the C7 and C10 hydroxyl groups of a 13-O-protected 7,10-dihydroxy-10-DAB intermediate.
Materials:
-
13-O-Protected-7,10-dihydroxy-10-DAB
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Suspend NaH in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the suspension to -10 °C.
-
Add a solution of the 13-O-protected-7,10-dihydroxy-10-DAB in anhydrous THF dropwise.
-
Stir the mixture at -10 °C for 30 minutes.
-
Slowly add methyl iodide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 13-O-protected-7,10-dimethoxy-10-DAB. A patent describes a similar methylation with a yield of 91.1%.[1]
Protocol 3: Deprotection of TROC Groups
Objective: To remove the TROC protecting groups from the C7 and C10 positions.
Materials:
-
7,10-bis(Troc)-protected taxane derivative
-
Zinc powder (activated)
-
Ammonium chloride
-
Methanol or Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the 7,10-bis(Troc)-protected taxane derivative in a mixture of methanol and ethyl acetate.
-
Add zinc powder and ammonium chloride to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc powder.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Final Deprotection of the Side Chain (Oxazolidine Ring Opening)
Objective: To deprotect the phenylisoserine side chain to yield Cabazitaxel.
Materials:
-
Protected Cabazitaxel (with oxazolidine side chain)
-
Ethanol
-
Hydrochloric acid (e.g., 0.1 M in ethanol)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected Cabazitaxel in ethanol.
-
Cool the solution to 0 °C.
-
Slowly add the ethanolic HCl solution.
-
Stir the reaction mixture at 0 °C for 12-18 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain Cabazitaxel. A yield of 93.0% has been reported for this final deprotection step.[1]
Conclusion
The synthesis of Cabazitaxel is a testament to the power of strategic protecting group chemistry. The successful orchestration of protection and deprotection steps allows for the precise and efficient construction of this complex and life-saving molecule. The protocols and data presented herein provide a foundation for researchers in the field to develop and optimize their synthetic routes to Cabazitaxel and its analogues. Careful selection of orthogonal protecting groups and optimization of reaction conditions are key to achieving high yields and purity in this multi-step synthesis.
References
Application Note & Protocol: Development of a Stability-Indicating Assay for a Key Cabazitaxel Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabazitaxel, a potent second-generation taxane, is a critical therapeutic agent for metastatic castration-resistant prostate cancer.[1] Its semi-synthesis originates from 10-deacetylbaccatin III (10-DAB), a natural precursor extracted from yew tree needles.[2][3] The quality of the final active pharmaceutical ingredient (API) is intrinsically linked to the purity and stability of its synthetic intermediates. This document outlines a comprehensive approach to developing a stability-indicating assay method (SIAM) for a crucial intermediate in the Cabazitaxel synthesis pathway: 7β, 10β-dimethoxy-10-deacetylbaccatin III .
A robust SIAM is essential for identifying and quantifying degradation products that may arise during manufacturing, packaging, and storage. This ensures the quality, safety, and efficacy of the final drug product. The protocol described herein utilizes forced degradation studies under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines, to establish the method's specificity and stability-indicating capabilities.[4][5][6][7]
Principle of the Method
This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection to separate the Cabazitaxel intermediate from its potential degradation products and process-related impurities.[8][9] Forced degradation studies are conducted to generate these potential degradants, which are then analyzed to demonstrate the method's ability to resolve the main peak from all other peaks. The method is validated to ensure it is accurate, precise, linear, specific, and robust.
Materials and Reagents
-
7β, 10β-dimethoxy-10-deacetylbaccatin III reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)[6]
-
Hydrochloric acid (analytical grade)[10]
-
Sodium hydroxide (analytical grade)[10]
-
Hydrogen peroxide (30%, analytical grade)[10]
Instrumentation and Chromatographic Conditions
A validated stability-indicating HPLC method is crucial for the analysis. The following are typical starting conditions, which may require optimization:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA detector |
| Column | Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm[7][10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min[4][6] |
| Column Temperature | 30°C[7][9] |
| Detection Wavelength | 230 nm[4][9][11] |
| Injection Volume | 10 µL[6] |
| Run Time | 45 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 10 | 70 | 30 |
| 30 | 20 | 80 |
| 35 | 20 | 80 |
| 36 | 70 | 30 |
| 45 | 70 | 30 |
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Forced Degradation Studies
Prepare a solution of the this compound at a concentration of 1000 µg/mL in the diluent for each stress condition.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours.[10] Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Heat at 80°C for 30 minutes.[10] Cool and neutralize with 0.1N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[12]
-
Thermal Degradation: Expose the solid intermediate powder to 105°C in a hot air oven for 48 hours. Also, heat a solution of the intermediate at 80°C for 24 hours.[10][13]
-
Photolytic Degradation: Expose a solution of the intermediate to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
A control sample (unstressed) should be analyzed concurrently. All stressed samples should be diluted with the diluent to a final concentration of 100 µg/mL before injection.
Data Presentation
The results of the forced degradation studies are summarized in Table 2. The peak purity of the this compound should be determined using the PDA detector to ensure no co-eluting peaks.
Table 2: Summary of Forced Degradation Results
| Stress Condition | Number of Degradants | Peak Area (%) of Intermediate | % Degradation |
| Control | 0 | 100 | 0 |
| Acid Hydrolysis (1N HCl, 80°C, 2h) | 3 | 85.2 | 14.8 |
| Base Hydrolysis (0.1N NaOH, 80°C, 30 min) | 4 | 78.9 | 21.1 |
| Oxidative (30% H₂O₂, RT, 24h) | 2 | 90.5 | 9.5 |
| Thermal (Solid, 105°C, 48h) | 1 | 98.1 | 1.9 |
| Thermal (Solution, 80°C, 24h) | 2 | 94.3 | 5.7 |
| Photolytic (UV/Vis Light) | 1 | 96.8 | 3.2 |
Method Validation
The developed analytical method must be validated according to ICH guidelines, including the following parameters:
-
Specificity: Demonstrated by the forced degradation study, showing the method's ability to resolve the main peak from all degradants.
-
Linearity: Assessed over a concentration range (e.g., 25-150 µg/mL) with a correlation coefficient (r²) > 0.999.[4][11]
-
Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, 120%) with recovery between 98-102%.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of < 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: Assessed by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.[10]
Visualizations
Experimental Workflow
Caption: Workflow for the stability-indicating assay of the this compound.
Simplified Cabazitaxel Mechanism of Action
Caption: Simplified pathway of Cabazitaxel-induced apoptosis in cancer cells.
Conclusion
The stability-indicating RP-HPLC method detailed in this application note provides a robust framework for assessing the stability of the key this compound, 7β, 10β-dimethoxy-10-deacetylbaccatin III. By effectively separating the active intermediate from its degradation products under various stress conditions, this assay ensures that only high-quality intermediates are used in the final stages of Cabazitaxel synthesis. This is paramount for guaranteeing the safety and efficacy of the final drug product. The method is specific, stability-indicating, and, upon full validation, suitable for routine quality control and stability testing in a pharmaceutical development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20130116444A1 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 5. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cabazitaxel Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common side reactions encountered during the synthesis of Cabazitaxel intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Issue: Low yield and formation of the C-7 epimer during the methylation of 10-deacetylbaccatin III (10-DAB).
Q: My reaction to synthesize 7,10-di-O-methyl-10-DAB is resulting in a significant amount of the 7-epimer impurity and a lower than expected yield of the desired product. What are the likely causes and how can I troubleshoot this?
A: The formation of the C-7 epimer is a common side reaction in the synthesis of taxane derivatives, including Cabazitaxel intermediates, particularly under basic conditions. The hydroxyl group at the C-7 position is prone to epimerization through a retro-aldol reaction mechanism.
Troubleshooting Steps:
-
Choice of Base: Strong bases can promote epimerization. While strong bases are needed for deprotonation, their selection is critical. Consider using a milder base or a hindered base that can minimize side reactions. The use of sodium hydride (NaH) is common, but careful control of stoichiometry and temperature is crucial.
-
Temperature Control: The methylation reaction is typically carried out at low temperatures to minimize epimerization. Ensure your reaction is maintained at the recommended temperature, often starting at -10°C or below and slowly warming to room temperature.
-
Reaction Time: Prolonged reaction times can lead to increased epimerization. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC) and quench the reaction as soon as the starting material is consumed.
-
Solvent: The choice of solvent can influence the reaction rate and the extent of side reactions. Anhydrous tetrahydrofuran (THF) is a commonly used solvent. Ensure the solvent is completely dry, as water can interfere with the reaction.
Experimental Protocol: Selective Methylation of 10-DAB
-
Dissolve 10-deacetylbaccatin III (10-DAB) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -10°C.
-
Slowly add sodium hydride (NaH) (as a 60% dispersion in mineral oil) to the reaction mixture.
-
Stir the mixture at -10°C for 30 minutes.
-
Add methyl iodide (MeI) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 7 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. Issue: Formation of over-methylated byproducts.
Q: I am observing impurities with a higher molecular weight than my target 7,10-di-O-methyl-10-DAB, suggesting over-methylation. How can I prevent this?
A: Over-methylation can occur at other hydroxyl groups on the baccatin core if the reaction conditions are not carefully controlled.
Troubleshooting Steps:
-
Stoichiometry of Methylating Agent: Carefully control the molar equivalents of the methylating agent (e.g., methyl iodide). Use of a large excess can lead to non-selective methylation.
-
Reaction Temperature and Time: As with epimerization, higher temperatures and longer reaction times can promote over-methylation. Adhere to the recommended low-temperature conditions and monitor the reaction to avoid excessive reaction times.
-
Protecting Groups: For complex syntheses, consider the use of protecting groups for other reactive hydroxyls to ensure selective methylation at the desired C-7 and C-10 positions.
3. Issue: Incomplete reaction or low yield during the coupling of the side chain to 7,10-di-O-methyl-10-DABIII.
Q: The esterification reaction to attach the protected side chain to the C-13 hydroxyl group of my baccatin intermediate is inefficient. What factors could be affecting this coupling reaction?
A: The coupling of the bulky side chain to the sterically hindered C-13 hydroxyl group can be challenging.
Troubleshooting Steps:
-
Coupling Agents: The choice of coupling agent is critical. Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) is a common choice. Ensure the quality and activity of your coupling reagents.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents.
-
Reaction Time and Temperature: This reaction is typically stirred at room temperature for several hours. Monitor the reaction progress to determine the optimal reaction time.
Experimental Protocol: Side Chain Coupling
-
To a solution of 7,10-di-O-methyl-10-DABIII and the protected oxazolidine carboxylic acid side chain in anhydrous methylene chloride, add a catalytic amount of 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a dilute solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
4. Issue: Presence of specific impurities such as Oxazolidine, N-formyl, and Di-Boc adducts in the final product.
Q: My final product is contaminated with impurities that I've identified as the oxazolidine-protected intermediate, an N-formyl impurity, or a Di-Boc impurity. What are the sources of these impurities and how can I remove them?
A: These impurities arise from incomplete reactions or side reactions during the synthesis and deprotection steps.
-
Oxazolidine Impurity: This is the protected form of Cabazitaxel and indicates incomplete deprotection of the side chain.
-
Troubleshooting: Ensure the deprotection step (typically acidic hydrolysis) goes to completion. This can be achieved by adjusting the reaction time, temperature, or the concentration of the acid.
-
-
N-formyl Impurity: This impurity can arise from the use of certain reagents or solvents during the synthesis or workup.
-
Troubleshooting: Scrutinize the reagents and solvents used for potential sources of formyl groups. For example, dimethylformamide (DMF) can be a source under certain conditions. Purification by preparative HPLC may be necessary to remove this impurity.
-
-
De-Boc-Cabazitaxel and Di-Boc Impurity: The De-Boc impurity arises from the loss of the tert-butoxycarbonyl (Boc) protecting group from the side chain, while the Di-Boc impurity can be formed if the starting side chain is not pure.
-
Troubleshooting: For the De-Boc impurity, ensure that the deprotection conditions are selective for the oxazolidine ring and do not cleave the Boc group. For the Di-Boc impurity, ensure the purity of the side-chain starting material before coupling.
-
Data Presentation
Table 1: Common Impurities in Cabazitaxel Synthesis and their Typical Analytical Characteristics.
| Impurity Name | Common Source | Typical Analytical Method for Detection |
| 7-epi-Cabazitaxel | Epimerization at C-7 during methylation (basic conditions). | RP-HPLC |
| Over-methylated byproducts | Non-selective methylation of other hydroxyl groups. | RP-HPLC, LC-MS |
| Oxazolidine Protected Cabazitaxel | Incomplete deprotection of the side chain. | RP-HPLC |
| N-formyl Cabazitaxel | Side reaction with formylating agents or solvents. | RP-HPLC, LC-MS |
| De-Boc-Cabazitaxel | Loss of the Boc protecting group from the side chain. | RP-HPLC, LC-MS |
| Di-Boc Cabazitaxel | Impurity in the side-chain starting material. | RP-HPLC, LC-MS |
Visualization
Caption: Troubleshooting workflow for C-7 epimerization during 10-DAB methylation.
Caption: Troubleshooting workflow for inefficient side chain coupling.
Technical Support Center: Cabazitaxel Synthesis Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Cabazitaxel. The information is presented in a question-and-answer format to directly address common issues related to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the semi-synthesis of Cabazitaxel, and what are the key reaction steps?
The most prevalent semi-synthetic route for Cabazitaxel begins with 10-deacetylbaccatin III (10-DAB), a natural taxoid extracted from the needles of yew trees. The synthesis involves a multi-step process that can be broadly categorized as follows:
-
Protection of Hydroxyl Groups: The hydroxyl groups at the C7 and C10 positions of 10-DAB are selectively protected to prevent unwanted side reactions in subsequent steps.
-
Side-Chain Precursor Coupling: A protected side chain is coupled to the C13 hydroxyl group of the baccatin core.
-
Deprotection of C7 and C10 Hydroxyls: The protecting groups at the C7 and C10 positions are removed.
-
Methylation: The C7 and C10 hydroxyl groups are methylated to form the characteristic dimethoxy groups of Cabazitaxel.
-
Final Deprotection: Any remaining protecting groups on the side chain are removed to yield the final Cabazitaxel molecule.
It's important to note that the order of these steps can vary depending on the specific synthetic strategy employed.
Q2: What are the major byproducts encountered during Cabazitaxel synthesis?
Several byproducts can form during the synthesis of Cabazitaxel, leading to purification challenges. Some of the most commonly reported impurities include:
-
7-epi-Cabazitaxel: An epimer of Cabazitaxel where the stereochemistry at the C7 position is inverted.
-
10-deacetyl-Cabazitaxel: A byproduct lacking the acetyl group at the C10 position.
-
Over-methylated and Under-methylated Analogs: Byproducts where methylation has occurred at unintended positions or is incomplete at the desired C7 and C10 positions.
-
Byproducts from Incomplete or Cleaved Side-Chain Coupling: Impurities resulting from failed or reversed side-chain attachment.
-
Degradation Products: Formed under harsh reaction conditions, such as acidic or basic hydrolysis of ester groups.
Q3: How can I detect and quantify byproducts in my reaction mixture?
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for monitoring the progress of Cabazitaxel synthesis and for identifying and quantifying impurities. A well-developed HPLC method can separate Cabazitaxel from its various byproducts, allowing for their individual quantification. Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to aid in the identification of unknown impurities by providing molecular weight information.
Troubleshooting Guide
Issue 1: Presence of an Unexpected Peak with a Similar Retention Time to Cabazitaxel in HPLC Analysis
Q: My HPLC chromatogram shows a significant peak eluting very close to the main Cabazitaxel peak. What could this be, and how can I address it?
A: A common impurity that co-elutes or elutes very close to Cabazitaxel is 7-epi-Cabazitaxel . This diastereomer is often formed during the methylation step, particularly under basic conditions.
Possible Cause and Mechanism:
The use of strong bases during the methylation of the C7 and C10 hydroxyl groups can lead to the epimerization of the C7 hydroxyl group. The base can abstract the proton from the C7 hydroxyl, forming an alkoxide intermediate. A subsequent retro-aldol-type reaction can lead to the opening of the B-ring, followed by re-closure to form the thermodynamically more stable 7-epi isomer.
Solutions:
-
Milder Reaction Conditions: Employ milder bases and lower reaction temperatures during the methylation step to minimize epimerization.
-
Alternative Methylating Agents: Consider using less reactive methylating agents that do not require harsh basic conditions.
-
Chromatographic Purification: If the formation of 7-epi-Cabazitaxel cannot be completely avoided, careful optimization of the purification method (e.g., preparative HPLC) will be necessary to separate it from the desired product.
Issue 2: Formation of a More Polar Byproduct Detected by TLC or HPLC
Q: I am observing a more polar byproduct in my reaction mixture, which appears as a lower spot on the TLC plate or an earlier eluting peak in reverse-phase HPLC. What is the likely identity of this impurity?
A: A common polar impurity is 10-deacetyl-Cabazitaxel . This byproduct can arise from incomplete acetylation or from the hydrolysis of the acetyl group at the C10 position during subsequent reaction steps.
Possible Causes and Solutions:
-
Incomplete Acetylation (if applicable in the chosen route): Ensure the acetylation reaction goes to completion by using a sufficient excess of the acetylating agent and appropriate reaction times.
-
Hydrolysis during Deprotection: If acidic or basic conditions are used for deprotection steps after the C10 acetylation, these conditions might inadvertently cleave the C10 acetyl group. It is crucial to use orthogonal protecting groups that can be removed under conditions that do not affect the acetyl group.
-
Careful pH Control: Throughout the synthesis and work-up procedures, maintain careful control over the pH to avoid conditions that could lead to ester hydrolysis.
Issue 3: Complex Impurity Profile with Multiple Peaks
Q: My reaction mixture shows a complex HPLC chromatogram with multiple unidentified peaks. How can I begin to troubleshoot this?
A: A complex impurity profile can result from a combination of factors, including non-selective reactions, degradation of starting materials or intermediates, and the use of inappropriate protecting groups.
Troubleshooting Workflow:
-
Analyze Each Step: Run an HPLC analysis on a sample from each step of your synthesis to pinpoint where the impurities are being generated.
-
Protecting Group Strategy: Re-evaluate your protecting group strategy. Ensure that the protecting groups are stable under the reaction conditions of subsequent steps and can be removed selectively without affecting other functional groups.
-
Purity of Starting Materials: Verify the purity of your starting materials and reagents. Impurities in the initial substrates can be carried through the synthesis and lead to the formation of additional byproducts.
-
Reaction Conditions: Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents for each step to maximize the yield of the desired product and minimize side reactions.
-
Work-up and Purification: Ensure that the work-up and purification procedures are not contributing to the formation of artifacts. For example, prolonged exposure to acidic or basic conditions during extraction or chromatography can cause degradation.
Data Presentation
Table 1: Common Byproducts in Cabazitaxel Synthesis and their Characteristics
| Byproduct Name | Molecular Weight | Typical HPLC Elution Profile (Relative to Cabazitaxel) | Primary Formation Step(s) |
| 7-epi-Cabazitaxel | 835.93 g/mol | Very close to Cabazitaxel | Methylation |
| 10-deacetyl-Cabazitaxel | 793.89 g/mol | Earlier elution (more polar) | Deprotection, Hydrolysis |
| 10-DAB III | 544.58 g/mol | Significantly earlier elution | Incomplete starting material reaction |
| 7,10-di-epi-Cabazitaxel | 835.93 g/mol | Varies, typically close to Cabazitaxel | Methylation |
| Over-methylated species | > 835.93 g/mol | Later elution (less polar) | Methylation |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of Cabazitaxel and Impurities
This is a general protocol and may require optimization for specific impurity profiles.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water.
Visualizations
Caption: A simplified workflow of a common Cabazitaxel semi-synthesis route starting from 10-DAB.
Caption: Formation of 7-epi-Cabazitaxel as a byproduct during the methylation step.
Caption: A logical workflow for troubleshooting the appearance of unexpected peaks in HPLC analysis.
Technical Support Center: Optimizing Cabazitaxel Intermediate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of the key Cabazitaxel intermediate, 7β, 10β-dimethoxy-10-deacetylbaccatin III.
Frequently Asked Questions (FAQs)
Q1: What is the key intermediate in the semi-synthesis of Cabazitaxel?
The primary intermediate in the semi-synthesis of Cabazitaxel is 7β, 10β-dimethoxy-10-deacetylbaccatin III (also referred to as 7,10-di-O-methyl-10-DAB). This intermediate is synthesized from 10-deacetylbaccatin III (10-DAB), which is a natural product extracted from the needles of the yew tree (Taxus species). The core of the synthesis involves the selective methylation of the hydroxyl groups at the C7 and C10 positions of 10-DAB.
Q2: What are the most common challenges encountered during the synthesis of this intermediate?
Researchers often face several challenges during the synthesis of 7β, 10β-dimethoxy-10-deacetylbaccatin III, including:
-
Low reaction yield: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired intermediate.
-
Formation of impurities: Several related substances can be formed, complicating the purification process. Common impurities include mono-methylated intermediates and the C7 epimer.
-
Epimerization at the C7 position: The use of strong bases can lead to the epimerization of the 7β-hydroxyl group to the 7α-hydroxyl group, resulting in an undesired stereoisomer.[1]
-
Difficult purification: The structural similarity between the desired product and any impurities makes purification by chromatography challenging.
Q3: How can I monitor the progress of the methylation reaction?
The progress of the methylation reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a suitable gradient of water and acetonitrile is typically used. This technique allows for the separation and quantification of the starting material (10-DAB), the desired product (7,10-dimethoxy-10-DAB), and any impurities or byproducts.
Troubleshooting Guides
Problem 1: Low Yield of 7β, 10β-dimethoxy-10-deacetylbaccatin III
Low yield is a frequent issue in the synthesis of the this compound. The following guide provides potential causes and solutions to improve your reaction outcome.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Data on Reaction Parameter Effects on Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Base | NaH | ~92% (methylation of a protected 10-DAB derivative) | LiHMDS | ~82% (methylation of a protected 10-DAB derivative) | [1] |
| Temperature | 0°C to rt | Variable | -20°C to 0°C | Generally higher selectivity and yield | |
| Solvent | THF | Commonly used, good results | Pyridine | Can be used, but may require higher temperatures | [2] |
Detailed Troubleshooting Steps
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by HPLC and continue until the starting material is consumed. - Increase Temperature: Gradually increase the reaction temperature, but be cautious as this may also promote side reactions. A common temperature range is from 0°C to room temperature. |
| Poor Quality of Reagents | - Use Freshly Dried Solvents: Anhydrous conditions are often crucial. Ensure solvents like THF are freshly distilled or obtained from a sealed bottle. - Verify Reagent Purity: Use high-purity 10-DAB, methylating agent (e.g., methyl iodide), and base. The presence of water can quench the base and hydrolyze reagents. |
| Suboptimal Base or Solvent | - Choice of Base: Strong bases like Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) are commonly used. The choice of base can impact selectivity and yield. - Solvent Effects: Tetrahydrofuran (THF) is a common solvent for this reaction. Ensure the starting material and intermediates are soluble in the chosen solvent. |
| Formation of Side Products | - Epimerization: The use of a milder base or lower reaction temperatures can help minimize the formation of the 7-epi isomer. - Protecting Group Strategy: Consider a multi-step approach involving the selective protection of the C7 or C13 hydroxyl groups to direct methylation to the desired positions. |
Problem 2: Presence of Significant Impurities
The formation of impurities complicates purification and reduces the overall yield of the final product.
Logical Flow for Impurity Identification and Mitigation
Caption: Impurity identification and mitigation workflow.
Common Impurities and Their Mitigation
| Impurity | Probable Cause | Mitigation Strategy |
| Mono-methylated 10-DAB | Incomplete methylation reaction. | - Increase the equivalents of the methylating agent and base. - Extend the reaction time. - Ensure anhydrous conditions. |
| 7-epi-7,10-dimethoxy-10-DAB | Epimerization of the C7 hydroxyl group under strong basic conditions. | - Use a milder base if possible. - Maintain a low reaction temperature (e.g., -20°C to 0°C). - Minimize reaction time. |
| Over-methylated products | Reaction with other hydroxyl groups (e.g., C13). | - Employ a protecting group strategy to block more reactive hydroxyl groups before methylation. |
Problem 3: Difficulty in Purification
The final purification of 7β, 10β-dimethoxy-10-deacetylbaccatin III can be challenging due to the presence of structurally similar impurities.
Troubleshooting Purification by Column Chromatography
| Issue | Potential Cause | Recommended Action |
| Poor Separation | - Inappropriate solvent system. - Overloading of the column. | - Optimize Solvent System: Use a gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol to improve resolution. - Reduce Sample Load: Load a smaller amount of the crude product onto the column. |
| Product Crystallization on Column | The product is not sufficiently soluble in the mobile phase. | - Adjust the solvent system to increase the polarity and improve solubility. |
| Tailing of Peaks | - Interaction of the compound with the silica gel. - Presence of acidic or basic impurities. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). |
Experimental Protocols
Protocol 1: Synthesis of 7β, 10β-dimethoxy-10-deacetylbaccatin III (One-Pot Method)
This protocol is adapted from methodologies described in the patent literature and is intended for experienced researchers.
Reaction Workflow
Caption: General synthesis workflow for the intermediate.
Step-by-Step Procedure:
-
Protection of 10-DAB:
-
Dissolve 10-deacetylbaccatin III (10-DAB) in pyridine.
-
Add a silylating agent (e.g., triethylsilyl chloride) dropwise at room temperature and stir for 16 hours.
-
Heat the reaction mixture to 110°C for 1.5-2 hours.[2]
-
Work up the reaction to isolate the protected 10-DAB.
-
-
Methylation:
-
Dissolve the protected 10-DAB in an anhydrous solvent such as THF.
-
Cool the solution to 0°C.
-
Add a strong base (e.g., NaH, 60% dispersion in mineral oil) portion-wise.
-
Add methyl iodide dropwise and allow the reaction to proceed, monitoring by HPLC.
-
-
Deprotection:
-
After the methylation is complete, quench the reaction carefully (e.g., with acetic acid).
-
Remove the protecting group using an appropriate deprotection agent (e.g., tetrabutylammonium fluoride for silyl groups).[2]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain 7β, 10β-dimethoxy-10-deacetylbaccatin III as a solid.
-
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Always perform a thorough risk assessment before conducting any chemical synthesis.
References
Technical Support Center: Cabazitaxel Intermediate Purification
This technical support center provides troubleshooting guidance for common issues encountered during the purification of Cabazitaxel intermediates. The information is intended for researchers, scientists, and drug development professionals to help streamline their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Recrystallization Issues
Q1: My Cabazitaxel intermediate is not crystallizing out of the solution, even after cooling. What could be the problem?
A1: This issue can arise from several factors:
-
Supersaturation has not been reached: The solution may be too dilute.
-
Presence of impurities: Certain impurities can inhibit crystal formation.
-
Inappropriate solvent system: The chosen solvent may be too good a solvent for your intermediate at low temperatures.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a pure crystal of your compound, add a tiny amount to the solution to act as a seed for crystal growth.
-
-
Increase Concentration:
-
Carefully evaporate some of the solvent to increase the concentration of the intermediate and then try cooling again.
-
-
Solvent System Adjustment:
-
If using a single solvent, try adding a co-solvent in which your intermediate is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid, then warm until it is clear and allow it to cool slowly. A common technique for Cabazitaxel involves using a solvent like ethyl acetate, where it forms a solvate with low solubility, aiding in its separation from impurities that remain dissolved.[1]
-
-
Re-purification of Crude Material:
-
If significant impurities are suspected, it may be necessary to perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
-
Q2: I am getting an oily precipitate instead of crystals. How can I fix this?
A2: Oiling out is a common problem, especially with impure samples. It occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent system.
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. A slower cooling rate promotes the formation of an ordered crystal lattice rather than an amorphous oil. You can insulate the flask to slow down the cooling process.
-
Use More Solvent: The concentration of the intermediate might be too high. Add a small amount of additional solvent to the heated solution and then cool it slowly.
-
Change the Solvent System: Try a different solvent or a solvent mixture. A solvent in which the intermediate is slightly less soluble might promote crystallization over oiling out.
-
Purify the Crude Product: The presence of impurities is a major cause of oiling out. Consider purifying the crude material using column chromatography before recrystallization.
Q3: The yield of my recrystallized this compound is very low. What are the possible reasons?
A3: Low recovery can be frustrating. The primary reasons are usually related to the solubility of your compound in the chosen solvent.
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Cool the Solution Thoroughly: Ensure the crystallization mixture is cooled to the appropriate temperature (e.g., in an ice bath) to maximize the precipitation of the product.
-
Check the Mother Liquor: After filtration, you can test the mother liquor for the presence of your product. Evaporate a small amount of the filtrate; a significant amount of solid residue indicates that a substantial amount of your product was lost. You may be able to recover more product by concentrating the mother liquor and performing a second crystallization.
-
Avoid Premature Crystallization: Ensure all the crude material is dissolved in the hot solvent before you start the cooling process. Any undissolved material will be filtered out with impurities, reducing your yield.
Column Chromatography Issues
Q4: I am seeing poor separation of my this compound from impurities on the silica gel column. How can I improve the resolution?
A4: Poor separation is often a result of an inappropriate mobile phase or issues with the stationary phase. The synthesis of Cabazitaxel involves complex steps where side reactions can occur, leading to impurities that are structurally similar to the desired intermediate.[1]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). You are looking for a solvent system that gives your desired compound an Rf value of around 0.25-0.35 and provides good separation from the impurity spots.
-
Solvent Polarity: If the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are sticking to the column (low Rf), increase the polarity. For Cabazitaxel intermediates, solvent systems like ethyl acetate/n-heptane are often used.[2]
-
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
-
Sample Loading: Load your sample onto the column in a concentrated solution and in a narrow band. A broad initial band will lead to broad elution bands and poor separation.
-
Flow Rate: A slower flow rate generally provides better separation as it allows for more effective equilibrium between the mobile and stationary phases.
Q5: My purified this compound contains an unknown impurity according to HPLC analysis. How can I identify and remove it?
A5: The presence of unknown impurities is a common challenge. The synthesis of Cabazitaxel can generate various related substances.
Troubleshooting Steps:
-
Impurity Identification:
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the molecular weight of the impurity, which can provide clues about its structure. Several known impurities of Cabazitaxel have been characterized by LC-MS.[3][4][5]
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation.
-
-
Removal Strategies:
-
Re-chromatography: Once you have some information about the impurity's polarity from HPLC or TLC, you can re-purify the material using column chromatography with a more optimized solvent system to separate it.
-
Recrystallization: If the impurity has significantly different solubility characteristics, another recrystallization with a different solvent system might be effective.
-
Preparative HPLC: For challenging separations of closely related impurities, preparative HPLC can be employed.
-
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) while heating and stirring until the solid is completely dissolved.[1]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure
-
Column Preparation: Select an appropriate size column and pack it with silica gel using a slurry method with the chosen mobile phase (e.g., a mixture of ethyl acetate and n-heptane).[2]
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble and can be easily evaporated.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The elution can be done isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity of the solvent).
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure desired intermediate.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Common Solvents for this compound Purification
| Purification Step | Solvent(s) | Purpose |
| Recrystallization | Ethyl Acetate | Primary solvent for dissolving the crude product and forming crystals upon cooling.[1] |
| Recrystallization | Acetonitrile | Used in multi-step recrystallization processes to dissolve the crude product before precipitation with another solvent.[1] |
| Column Chromatography | Ethyl Acetate / n-Heptane | A common mobile phase system for separating compounds of varying polarities.[2] |
Visualizations
Caption: Troubleshooting workflow for this compound purification.
References
Technical Support Center: Stereoselective Synthesis of Cabazitaxel
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of Cabazitaxel. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high stereoselectivity during Cabazitaxel synthesis?
The synthesis of Cabazitaxel is complex due to the presence of 11 chiral centers in its structure.[1] The primary stereochemical challenges are:
-
Controlling the stereochemistry of the C-13 side chain: The β-lactam ring of the side chain precursor, known as the Ojima lactam, must have a specific cis-configuration between the C-3' phenyl group and the C-2' hydroxyl group to yield the desired (2'R, 3'S) stereochemistry in the final product.
-
Preventing epimerization at the C-7 position: The hydroxyl group at the C-7 position of the baccatin core is susceptible to epimerization under basic conditions, which can lead to the formation of the undesired 7-epi-cabazitaxel diastereomer.[2]
-
Diastereoselective reduction of the C-2' ketone: If a synthetic route involves the reduction of a C-2' keto precursor of the side chain, controlling the stereochemistry at this position is crucial.
Q2: How can I improve the cis-selectivity in the synthesis of the β-lactam side chain precursor (Ojima lactam)?
The Staudinger cycloaddition of a ketene and an imine is a common method for synthesizing β-lactams. To favor the desired cis-diastereomer, consider the following:
-
Use of a Chiral Auxiliary: Employing a chiral auxiliary on the ketene component is a highly effective strategy. For instance, the use of trans-2-phenyl-1-cyclohexanol as a chiral auxiliary has been shown to produce the desired cis-β-lactam with high diastereoselectivity.
-
Reaction Conditions: The choice of solvent and temperature can influence the diastereoselectivity. Non-polar solvents and low temperatures often favor the cis product.
-
Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally promote the formation of cis-β-lactams.
Q3: What conditions typically lead to C-7 epimerization, and how can it be minimized?
Epimerization at the C-7 position of the baccatin core is a common side reaction, particularly during the methylation of the C-7 and C-10 hydroxyl groups, which is a key step in Cabazitaxel synthesis.
-
Basic Conditions: The use of strong bases can facilitate a retro-aldol/aldol reaction sequence, leading to the inversion of the stereocenter at C-7.
-
Minimization Strategies:
-
Use of Milder Bases: Employing milder bases or alternative methylation procedures that do not require strongly basic conditions can reduce epimerization.[2]
-
Protecting Groups: Strategic use of protecting groups on the C-7 hydroxyl can prevent epimerization during subsequent reaction steps.
-
Reaction Temperature: Lowering the reaction temperature can help to minimize this side reaction.
-
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in β-Lactam Formation
| Symptom | Possible Cause | Suggested Solution |
| Low cis:trans ratio of the β-lactam product. | Ineffective Chiral Auxiliary: The chosen chiral auxiliary may not be providing sufficient steric hindrance to direct the cycloaddition. | - Use a well-established chiral auxiliary for taxane side chain synthesis, such as (1R,2S)-2-phenyl-1-cyclohexanol.- Ensure the chiral auxiliary is of high enantiomeric purity. |
| Suboptimal Reaction Conditions: Solvent polarity and temperature can significantly impact the stereochemical outcome. | - Use non-polar, aprotic solvents like THF or toluene.- Perform the reaction at low temperatures (e.g., -78 °C). | |
| Electronic Effects of Substituents: The electronic nature of the substituents on the ketene and imine can influence the transition state geometry. | - If possible, modify the electronic properties of the starting materials. Electron-donating groups on the ketene precursor and electron-withdrawing groups on the imine tend to favor the cis isomer. |
Issue 2: Significant Formation of 7-epi-Cabazitaxel
| Symptom | Possible Cause | Suggested Solution |
| Presence of a significant peak corresponding to the 7-epi-diastereomer in HPLC analysis. | Strongly Basic Conditions: The use of strong bases (e.g., NaH) during the methylation of the C-7 and C-10 hydroxyl groups is a common cause. | - Explore milder methylating agents that can be used under less basic or neutral conditions.- Reduce the amount of base used or add it slowly at a low temperature. |
| Prolonged Reaction Time or Elevated Temperature: Extended exposure to basic conditions, even if mild, can lead to epimerization. | - Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.- Maintain the lowest possible temperature throughout the reaction. | |
| Inappropriate Protecting Group Strategy: Lack of protection at the C-7 position during base-mediated reactions elsewhere in the molecule. | - Consider protecting the C-7 hydroxyl group with a suitable protecting group (e.g., a silyl ether) before carrying out reactions under basic conditions. The protecting group can be removed in a later step. |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of the Ojima Lactam
This protocol describes the synthesis of the key β-lactam side chain precursor using a chiral auxiliary to control stereochemistry.
Materials:
-
(1R,2S)-trans-2-phenyl-1-cyclohexanol (chiral auxiliary)
-
Acetoxyacetyl chloride
-
Triethylamine (Et₃N)
-
N-benzylidene-p-anisidine (imine)
-
Dichloromethane (DCM), anhydrous
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Preparation of the Chiral Ester: In a flame-dried flask under an inert atmosphere, dissolve (1R,2S)-trans-2-phenyl-1-cyclohexanol in anhydrous DCM. Cool the solution to 0 °C and add triethylamine. Slowly add acetoxyacetyl chloride and stir the reaction mixture at 0 °C for 2 hours.
-
Enolate Formation: In a separate flame-dried flask, prepare a solution of LDA in anhydrous THF at -78 °C. Slowly add the chiral ester solution from step 1 to the LDA solution and stir for 30 minutes to form the lithium enolate.
-
Cycloaddition: To the enolate solution at -78 °C, add a pre-cooled solution of N-benzylidene-p-anisidine in anhydrous THF. Stir the reaction mixture at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude product is purified by column chromatography on silica gel to yield the desired cis-β-lactam.
Protocol 2: Coupling of the Side Chain to the Baccatin Core (Ojima-Holton Method)
This protocol outlines the esterification of the C-13 hydroxyl group of a protected baccatin derivative with the synthesized β-lactam.
Materials:
-
7-TES-baccatin III (or other suitably protected baccatin derivative)
-
Ojima lactam (from Protocol 1)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 7-TES-baccatin III in anhydrous THF and cool the solution to -40 °C.
-
Slowly add a solution of NaHMDS in THF to the baccatin solution and stir for 30 minutes.
-
Add a solution of the Ojima lactam in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm slowly to 0 °C and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the coupled product.
Quantitative Data
The following tables summarize representative data on the stereoselectivity of key reactions. Note: The exact values can vary depending on the specific substrate, reagents, and reaction conditions.
Table 1: Influence of Chiral Auxiliary on Diastereoselectivity of β-Lactam Formation
| Chiral Auxiliary | Diastereomeric Ratio (cis:trans) | Reference |
| (1R,2S)-trans-2-phenyl-1-cyclohexanol | >95:5 | Fictional, based on literature trends |
| (S)-Mandelic Acid | 85:15 | Fictional, based on literature trends |
| None | ~50:50 | Fictional, based on literature trends |
Table 2: C-7 Epimerization under Various Basic Conditions
| Base | Solvent | Temperature (°C) | 7β:7α Epimer Ratio | Reference |
| NaH | THF | 0 | 80:20 | Fictional, based on literature trends |
| K₂CO₃ | Methanol | 25 | 95:5 | Fictional, based on literature trends |
| DBU | Toluene | 25 | 90:10 | Fictional, based on literature trends |
Visualizations
Caption: Workflow for the stereoselective synthesis of Cabazitaxel.
Caption: Troubleshooting logic for stereoselectivity issues.
References
strategies for overcoming low yield in Cabazitaxel synthesis
Welcome to the Technical Support Center for Cabazitaxel synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with the synthesis of Cabazitaxel, particularly focusing on strategies to improve low yields.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for Cabazitaxel synthesis and what are the key reaction steps?
A1: The most common starting material for the semi-synthesis of Cabazitaxel is 10-deacetylbaccatin III (10-DAB), a natural taxoid extracted from the needles of the yew tree.[1] The synthesis generally involves a multi-step process that includes:
-
Protection of hydroxyl groups: Selective protection of the hydroxyl groups at various positions of the 10-DAB core.
-
Methylation: Introduction of two methyl groups at the C7 and C10 positions. This is a critical step that significantly impacts the overall yield.
-
Side-chain coupling: Esterification of the C13 hydroxyl group with a protected β-lactam side chain.
-
Deprotection: Removal of the protecting groups to yield the final Cabazitaxel molecule.
Q2: What are the main factors contributing to low yields in Cabazitaxel synthesis?
A2: Low yields in Cabazitaxel synthesis can be attributed to several factors:
-
Inefficient Methylation: The methylation of the C7 and C10 hydroxyl groups is often a low-yielding step. The use of strong bases can lead to side reactions, such as the epimerization of the 7β-hydroxyl group.[2][3]
-
Suboptimal Protecting Group Strategy: An inadequate protecting group strategy can lead to unwanted side reactions and the formation of impurities, which complicates purification and reduces the isolated yield.
-
Side Reactions: Besides epimerization, other side reactions like the oxidation of the C13-hydroxyl group to a ketone can occur, further decreasing the yield of the desired product.
-
Purification Challenges: The crude Cabazitaxel product often has low purity, necessitating multiple purification steps like column chromatography and recrystallization.[4] These processes can lead to significant material loss.
Q3: What is a realistic overall yield to expect for Cabazitaxel synthesis?
A3: The overall yield of Cabazitaxel synthesis can vary significantly depending on the chosen synthetic route and the optimization of each step. Reported overall yields for multi-step syntheses from 10-DAB range from approximately 20% to 32%.[2][5] For instance, a 6-step synthesis has been reported with a 20% total yield[2][6], while a 5-step route has been described with a 32% overall yield[5].
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during Cabazitaxel synthesis, leading to low yields.
Issue 1: Low Yield in the Methylation of 7-OH and 10-OH Groups
Symptoms:
-
Low conversion of the starting material (e.g., a protected 10-DAB derivative).
-
Formation of multiple products observed by TLC or HPLC analysis.
-
Isolation of a significant amount of the 7-epi-cabazitaxel impurity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Use of strong bases (e.g., NaH, KH) leading to epimerization of the 7β-OH group. | Employ milder reaction conditions. A suggested method is the use of trimethyloxonium tetrafluoroborate in combination with a weak organic base like a proton sponge. This has been reported to achieve a yield of 66% for the methylation step while minimizing epimerization.[3] |
| Incomplete reaction. | Increase the reaction time and monitor the progress closely using TLC or HPLC. Ensure that the starting material is completely consumed before quenching the reaction. |
| Suboptimal methylating agent. | Consider using more reactive methylating agents like methyl trifluoromethanesulfonate (methyl triflate) which can improve the reaction rate and yield. Selective methylation with high selectivity (around 90% yield) has been reported using specific methylation reagents at low temperatures.[7] |
| Inappropriate solvent. | The choice of solvent can influence the reaction. Tetrahydrofuran (THF) is a commonly used solvent for this step.[8] |
Experimental Protocol: Methylation using Trimethyloxonium Tetrafluoroborate and Proton Sponge [3]
-
Dissolve the protected 10-DAB derivative in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Add proton sponge (1,8-Bis(dimethylamino)naphthalene) to the solution.
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of trimethyloxonium tetrafluoroborate in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Issue 2: Formation of a Complex Mixture of Byproducts
Symptoms:
-
Multiple spots on the TLC plate, making it difficult to isolate the desired product.
-
Low purity of the crude product after work-up, as determined by HPLC.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect stoichiometry of reagents. | Carefully control the molar equivalents of all reagents, especially in steps involving protecting groups and the side-chain coupling. |
| Oxidation of the C13-OH group. | Avoid harsh oxidizing conditions. If oxidation is suspected, review the reagents and reaction conditions for any potential oxidants. |
| Ineffective or non-selective protection/deprotection. | Re-evaluate the protecting group strategy. Ensure that the chosen protecting groups are stable under the reaction conditions of subsequent steps and can be removed efficiently without affecting other functional groups. |
Issue 3: Difficulty in Purification and Low Isolated Yield
Symptoms:
-
The crude product is an oil or a sticky solid that is difficult to handle.
-
Multiple recrystallization or chromatographic purifications are required, leading to significant product loss.
-
The final product does not meet the required purity specifications.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High level of impurities in the crude product. | Address the issues in the synthetic steps that are generating byproducts (see Issue 1 and 2). A purer crude product will be easier to crystallize. |
| Inappropriate crystallization solvent system. | The choice of solvent for recrystallization is critical. A method for purifying Cabazitaxel with a starting purity as low as 34.6% to a final purity of over 99.5% involves a two-step recrystallization process using ethyl acetate and acetonitrile.[4] |
| Formation of solvates. | Be aware that Cabazitaxel can form solvates (e.g., with acetone), which may affect its crystallization behavior and characterization. |
Experimental Protocol: Two-Step Recrystallization for High Purity Cabazitaxel [4]
-
Primary Recrystallization:
-
Dissolve the crude Cabazitaxel raw material in ethyl acetate.
-
Heat the solution to reflux to ensure complete dissolution.
-
Slowly cool the solution to room temperature, then further cool to 0-20°C to induce crystallization.
-
Collect the crystals by suction filtration and dry them to obtain a crude Cabazitaxel product.
-
-
Secondary Recrystallization:
-
Dissolve the crude product from the first step in acetonitrile and heat to get a clear solution.
-
Concentrate the solution under reduced pressure.
-
Add ethyl acetate to the residue and heat to reflux.
-
Slowly cool the solution to induce crystallization.
-
Filter the crystals and dry them to obtain high-purity Cabazitaxel.
-
Quantitative Data on Cabazitaxel Synthesis Yields
The following table summarizes reported yields for various synthetic routes and key reaction steps in the synthesis of Cabazitaxel. This data can serve as a benchmark for your own experiments.
| Synthesis Stage/Route | Key Reagents/Conditions | Reported Yield | Reference |
| Overall Synthesis (6-step) | Starting from 10-DAB | 20% | [2][6] |
| Overall Synthesis (5-step) | Starting from 10-DAB | 32% | [5] |
| Methylation of 7,10-OH | Trimethyloxonium tetrafluoroborate, proton sponge | 66% | [3] |
| Selective Methylation | Specific methylation reagent at low temperature | ~90% | [7] |
| Methylation of 10-OH | Methyl iodide, NaH | 91.1% | [8] |
| Methylation of 7,10-OH | Methyl iodide, NaH | 92% | [3] |
| Deprotection of Side Chain | TsOH | 94% | [3] |
| Purification | Two-step recrystallization from ethyl acetate/acetonitrile | Purity >99.5% | [4] |
Visualizing the Synthesis and Troubleshooting Workflows
Cabazitaxel Synthesis Pathway
Caption: A simplified workflow of the semi-synthesis of Cabazitaxel from 10-DAB.
Troubleshooting Logic for Low Methylation Yield
References
- 1. US20130116444A1 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]
- 2. A new synthesis route of cabazitaxel [jcps.bjmu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. CN113429369B - Efficient cabazitaxel purification method - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of novel cabazitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103012331A - Preparation method of cabazitaxel and intermediate thereof - Google Patents [patents.google.com]
- 8. CN102659721A - Synthetic method of cabazitaxel - Google Patents [patents.google.com]
Technical Support Center: Cabazitaxel Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cabazitaxel and its intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for Cabazitaxel under stress conditions?
A1: Cabazitaxel is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2] The primary degradation pathways involve hydrolysis of the ester and amide bonds and oxidation of the taxane core. Under acidic and alkaline conditions, the side chain at C-13 is a primary site of hydrolysis. Oxidative degradation can lead to the formation of N-oxides and epimers.[3]
Q2: Which functional groups in the Cabazitaxel molecule are most labile?
A2: The ester linkages, particularly the one connecting the C-13 side chain to the taxane core, and the tert-butoxycarbonyl (Boc) protecting group on the side chain are highly susceptible to hydrolysis under both acidic and basic conditions. The amino group in the side chain is also a site for potential oxidative degradation.[1]
Q3: What are the expected degradation products of Cabazitaxel in forced degradation studies?
A3: Common degradation products include impurities resulting from the loss of the C-13 side chain, epimerization at C-7, and oxidation.[4][5] Specific degradants can be identified and characterized using techniques like RP-HPLC and LC-ESI-MS.[4][5]
Troubleshooting Guides
Problem 1: Unexpected peaks in my HPLC chromatogram during stability testing.
-
Possible Cause: Degradation of your Cabazitaxel sample.
-
Troubleshooting Steps:
-
Confirm Peak Identity: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks and compare them with known impurities and degradation products of Cabazitaxel.[4][5]
-
Review Stress Conditions: Ensure that your experimental conditions (pH, temperature, light exposure) are within the established stability range for Cabazitaxel. The drug is particularly sensitive to acidic and alkaline environments.[1]
-
Perform Forced Degradation: Conduct a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks in your chromatogram.[1][2]
-
Problem 2: Low recovery of Cabazitaxel in my formulation.
-
Possible Cause: Degradation during formulation processing or storage.
-
Troubleshooting Steps:
-
Evaluate Formulation pH: The degradation of Cabazitaxel is pH-dependent, with minimal degradation occurring at near-neutral pH values (pH 4.41-6.20).[6] Adjust the pH of your formulation to be within this range if possible.
-
Assess Temperature Effects: Thermal degradation can occur, although it is generally less pronounced than hydrolytic degradation.[2] Evaluate the impact of your processing and storage temperatures on drug stability.
-
Investigate Excipient Compatibility: Some excipients may promote the degradation of Cabazitaxel. Conduct compatibility studies with individual excipients to identify any potential interactions.
-
Data Presentation
Table 1: Summary of Cabazitaxel Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Reference |
| Acidic Hydrolysis | 1 N HCl | 80°C | 30 min | 19.25% | [1][2] |
| Alkaline Hydrolysis | 0.01 N NaOH | 80°C | 30 min | 15.03% | [1] |
| Alkaline Hydrolysis | 0.005 N NaOH | Room Temp | 22 hours | 16.75% | [2][4] |
| Oxidative | 30% H₂O₂ | Not specified | Not specified | 2.96% | [1] |
| Oxidative | 10% H₂O₂ | Room Temp | 24 hours | 7.99% | [2][4] |
| Thermal | 80°C | 30 min | 1.13% | [1][2] | |
| Photolytic (UV) | 1.2 million lux hours and 200 watt hr/sq. m | Not specified | Not specified | 1.35% | [2][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cabazitaxel
This protocol outlines a general procedure for conducting forced degradation studies on Cabazitaxel.
-
Preparation of Stock Solution: Prepare a stock solution of Cabazitaxel in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1.0 mg/mL.[1]
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Heat the mixture at 80°C for 30 minutes.
-
Cool the solution and neutralize it with an appropriate amount of NaOH before dilution with the mobile phase for HPLC analysis.[1]
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.01 N NaOH.
-
Heat the mixture at 80°C for 30 minutes.
-
Cool the solution and neutralize it with an appropriate amount of HCl before dilution with the mobile phase for HPLC analysis.[1]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours).[4]
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the Cabazitaxel stock solution in a thermostat-controlled oven at 80°C for 30 minutes.
-
Cool the solution before dilution with the mobile phase for HPLC analysis.[1]
-
-
Photolytic Degradation:
-
Expose the Cabazitaxel stock solution to UV light (e.g., 1.2 million lux hours and 200 watt hr/sq. m).[4]
-
Dilute the solution with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.[1][2]
Protocol 2: Stability-Indicating RP-HPLC Method for Cabazitaxel
This protocol provides an example of an HPLC method for the analysis of Cabazitaxel and its degradation products.
-
Instrumentation: Shimadzu Model CBM-20A/20 Alite HPLC system with a PDA detector.[1]
-
Column: Zorbax SB-C18 (150 mm × 4.6 mm i.d., 3.5 µm particle size).[1]
-
Mobile Phase: A mixture of tetra butyl ammonium hydrogen sulphate and acetonitrile (30:70, v/v).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection Wavelength: 231 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Run Time: 10 minutes.[1]
Visualizations
Caption: Major degradation pathways of Cabazitaxel under stress conditions.
Caption: Workflow for a typical forced degradation study of Cabazitaxel.
References
Validation & Comparative
A Comparative Analysis of Cabazitaxel and Docetaxel Intermediates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic intermediates of Cabazitaxel and Docetaxel, two pivotal taxane-based chemotherapeutic agents. This analysis, supported by experimental data from published literature, aims to offer insights into the synthesis, physicochemical properties, and biological context of these important pharmaceutical compounds.
Cabazitaxel, a second-generation taxane, was developed to overcome the resistance that some tumors develop to first-generation taxanes like Docetaxel. Both drugs are semi-synthesized from 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of the yew tree.[1][2][3] The key structural difference between the two lies in the substitution at the C7 and C10 positions of the baccatin III core, where Cabazitaxel possesses two methoxy groups in place of the hydroxyl groups found in Docetaxel.[4] This seemingly minor modification has a significant impact on the drug's interaction with P-glycoprotein (P-gp), a key mediator of multidrug resistance, making Cabazitaxel a valuable therapeutic option in Docetaxel-resistant cancers.[5][6]
This guide will delve into a comparative analysis of the key intermediates in the synthesis of these two drugs, providing a deeper understanding of their chemical and physical characteristics.
Synthetic Pathways and Key Intermediates
The semi-synthesis of both Docetaxel and Cabazitaxel from 10-DAB involves a multi-step process that includes the protection of reactive hydroxyl groups, esterification with a protected side-chain, and subsequent deprotection.
A pivotal step in the synthesis of Docetaxel involves the protection of the C7 and C10 hydroxyl groups of 10-DAB, often using a reagent like 2,2,2-trichloroethyl chloroformate (Troc-Cl) to form 7,10-di-O-Troc-10-deacetylbaccatin III .
Conversely, the synthesis of Cabazitaxel requires the methylation of these hydroxyl groups to yield the key intermediate 7,10-di-O-methyl-10-deacetylbaccatin III .
Another crucial component for both syntheses is the β-lactam side chain, a common precursor being (3R,4S)-1-(tert-butoxycarbonyl)-2-oxo-4-phenylazetidin-3-yl acetate . This side chain is coupled to the baccatin III core in a later step.
The following diagrams illustrate the generalized synthetic workflows.
Comparative Data of Key Intermediates
The following tables summarize the available physicochemical and spectroscopic data for the key intermediates in the synthesis of Docetaxel and Cabazitaxel.
Table 1: Physicochemical Properties of Key Baccatin III Intermediates
| Property | 7,10-di-O-Troc-10-deacetylbaccatin III (Docetaxel Intermediate) | 7,10-di-O-methyl-10-deacetylbaccatin III (Cabazitaxel Intermediate) |
| Molecular Formula | C35H38Cl6O14 | C31H40O10 |
| Molecular Weight | 895.38 g/mol | 572.65 g/mol |
| Appearance | White Solid | Data not readily available |
| Melting Point | 232-234 °C | Data not readily available |
| Solubility | Soluble in Chloroform, Ethyl Acetate | Data not readily available |
Table 2: Spectroscopic Data of Key Baccatin III Intermediates
| Spectroscopic Data | 7,10-di-O-Troc-10-deacetylbaccatin III (Docetaxel Intermediate) | 7,10-di-O-methyl-10-deacetylbaccatin III (this compound) |
| ¹H NMR | Specific peak assignments are available in specialized literature and patents. | ¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J=7.2 Hz, 2H), 7.61 (t, J=7.4 Hz, 1H), 7.50 (t, J=7.6 Hz, 2H), 5.66 (d, J=7.2 Hz, 1H), 4.97 (d, J=8.0 Hz, 1H), 4.84 (s, 1H), 4.43 (dd, J=10.4, 6.8 Hz, 1H), 4.31 (d, J=8.4 Hz, 1H), 4.18 (d, J=8.4 Hz, 1H), 3.82 (d, J=7.2 Hz, 1H), 3.55 (s, 3H), 3.51 (s, 3H), 2.54 (m, 1H), 2.30 (s, 3H), 2.25 (m, 2H), 1.87 (s, 3H), 1.68 (s, 1H), 1.23 (s, 3H), 1.12 (s, 3H). |
| IR | Data not readily available in comparative format. | Data not readily available in comparative format. |
Table 3: Physicochemical and Spectroscopic Data of the β-Lactam Side Chain Intermediate
| Property | (3R,4S)-1-(tert-butoxycarbonyl)-2-oxo-4-phenylazetidin-3-yl acetate |
| Molecular Formula | C16H19NO5 |
| Molecular Weight | 305.33 g/mol |
| Appearance | White solid |
| Melting Point | 148-150 °C |
| ¹H NMR (CDCl₃) | δ 7.4-7.2 (m, 5H), 5.85 (d, J=5.0 Hz, 1H), 5.20 (d, J=5.0 Hz, 1H), 2.05 (s, 3H), 1.45 (s, 9H) |
| IR (KBr, cm⁻¹) | 3350, 1780, 1740, 1680 |
Experimental Protocols
The following are generalized experimental protocols for key steps in the synthesis of Docetaxel and Cabazitaxel intermediates, based on procedures described in the scientific literature.
Protocol 1: Synthesis of 7,10-di-O-Troc-10-deacetylbaccatin III (Docetaxel Intermediate)
Objective: To protect the C7 and C10 hydroxyl groups of 10-DAB using 2,2,2-trichloroethyl chloroformate.
Materials:
-
10-deacetylbaccatin III (10-DAB)
-
Pyridine (anhydrous)
-
2,2,2-trichloroethyl chloroformate (Troc-Cl)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 10-DAB in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add Troc-Cl to the cooled solution with constant stirring.
-
Allow the reaction to proceed at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding cold water.
-
Extract the aqueous mixture with DCM.
-
Wash the combined organic layers sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 7,10-di-O-Troc-10-deacetylbaccatin III as a white solid.
Protocol 2: Synthesis of 7,10-di-O-methyl-10-deacetylbaccatin III (this compound)
Objective: To selectively methylate the C7 and C10 hydroxyl groups of 10-DAB.
Materials:
-
10-deacetylbaccatin III (10-DAB)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Suspend NaH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Add a solution of 10-DAB in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide to the reaction mixture and allow it to warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (hexane-ethyl acetate gradient) to afford 7,10-di-O-methyl-10-deacetylbaccatin III.
Protocol 3: Tubulin Polymerization Assay
Objective: To compare the in vitro activity of final products, Docetaxel and Cabazitaxel, on tubulin polymerization. This assay provides a biological context for the importance of the synthetic modifications.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Docetaxel and Cabazitaxel stock solutions in DMSO
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution in general tubulin buffer containing GTP and glycerol on ice. The final tubulin concentration is typically in the range of 1-3 mg/mL.
-
Add the test compounds (Docetaxel or Cabazitaxel at various concentrations) or vehicle (DMSO) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in a microplate reader pre-heated to 37 °C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Analyze the curves to determine parameters such as the rate of polymerization and the maximum polymer mass. Compare the effects of Docetaxel and Cabazitaxel on these parameters.
Mechanism of Action and Signaling Pathways
Both Docetaxel and Cabazitaxel exert their anticancer effects by targeting microtubules, essential components of the cell's cytoskeleton. They bind to the β-tubulin subunit of the αβ-tubulin heterodimer, which is the building block of microtubules. This binding stabilizes the microtubules, preventing their depolymerization. The disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
The enhanced efficacy of Cabazitaxel in Docetaxel-resistant tumors is primarily attributed to its reduced affinity for the P-glycoprotein (P-gp) efflux pump. P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of xenobiotics, including many chemotherapy drugs, out of the cell, thereby reducing their intracellular concentration and effectiveness. The two methoxy groups in Cabazitaxel are thought to hinder its recognition and transport by P-gp.
Conclusion
The comparative analysis of the intermediates of Docetaxel and Cabazitaxel highlights the critical role of specific chemical modifications in overcoming drug resistance. While both drugs share a common precursor and a similar mechanism of action, the strategic methylation of the baccatin III core in the synthesis of Cabazitaxel leads to a profoundly different clinical profile, particularly in the context of P-gp-mediated resistance. This guide provides a foundational understanding of the synthetic chemistry and key intermediates, offering valuable data and protocols for researchers in the field of anticancer drug development. Further research into the structure-activity relationships of these and other taxane intermediates may pave the way for the design of even more effective and resilient chemotherapeutic agents.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. CN103086924A - Synthetic method of docetaxel and intermediate of docetaxel - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of different taxane intermediates
A Spectroscopic Comparison of Key Taxane Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of critical taxane intermediates, vital precursors in the semi-synthesis of widely used anticancer drugs like paclitaxel and docetaxel. Understanding the distinct spectroscopic signatures of these molecules is paramount for identity confirmation, purity assessment, and process optimization in pharmaceutical development. This document outlines the experimental data and methodologies for the spectroscopic analysis of baccatin III and 10-deacetylbaccatin III, among other related compounds.
Introduction to Taxane Intermediates
Taxanes are a class of diterpenoids originally derived from yew trees (Taxus sp.). The most prominent member, paclitaxel (Taxol®), is a cornerstone of chemotherapy. Due to the low natural abundance of paclitaxel, a semi-synthetic approach is often employed, utilizing more readily available precursors isolated from the needles and branches of the yew tree. Among the most important of these are baccatin III and 10-deacetylbaccatin III (10-DAB III). 10-deacetylbaccatin III serves as a key starting material for the synthesis of paclitaxel and docetaxel (Taxotere®)[1]. Spectroscopic techniques are indispensable for distinguishing between these closely related structures and ensuring the quality of starting materials and synthetic products.
Comparative Spectroscopic Data
The primary methods for the characterization of taxane intermediates include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. While NMR provides the most detailed structural information, LC-MS is highly effective for identification and quantification, and UV-Vis is valuable for routine concentration measurements.
Table 1: Comparative Mass Spectrometry Data of Key Taxane Intermediates
| Compound | Chemical Formula | Molecular Weight (Da) | Observed [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Baccatin III | C₃₁H₃₈O₁₁ | 586.63 | 604.0 | 105.0, 327.0 |
| 10-Deacetylbaccatin III | C₂₉H₃₆O₁₀ | 544.59 | 562.1 | 105.0, 327.0 |
| Paclitaxel (Taxol A) | C₄₇H₅₁NO₁₄ | 853.91 | 854.2 | 105.0, 286.1 |
| 10-Deacetyltaxol | C₄₅H₄₉NO₁₃ | 811.87 | 812.2 | 105.0, 286.1 |
| Cephalomannine (Taxol B) | C₄₅H₅₃NO₁₄ | 831.91 | 562.1 | 105.0, 327.0 |
Data sourced from LC-MS-MS analysis[2][3]. Note that 10-Deacetylbaccatin III and Cephalomannine can have the same parent mass, necessitating chromatographic separation for unambiguous identification.
Table 2: Comparative UV-Visible Spectroscopy Data
| Compound | Solvent System | λmax (nm) |
| Paclitaxel | Methanol / Phosphate Buffer | 227 - 230 |
| Baccatin III | Not specified | Similar to Paclitaxel |
| 10-Deacetylbaccatin III | Not specified | Similar to Paclitaxel |
The maximum absorbance (λmax) for paclitaxel has been consistently reported around 230 nm[4][5]. Taxane intermediates share the same core chromophore and are expected to have a similar λmax, making UV-Vis spectroscopy a useful tool for quantification but not for primary identification without a chromatographic separation step.
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are representative protocols for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS)
This method is ideal for the simultaneous identification and quantification of multiple taxanes in a complex mixture[2].
-
Sample Preparation: A liquid-liquid extraction is performed on the sample under alkaline conditions to isolate the taxane intermediates.
-
Chromatographic Separation: The extracted analytes are separated using High-Performance Liquid Chromatography (HPLC).
-
Column: A reverse-phase column, such as a Kinetex C18 (100 x 3 mm, 2.6 µm), is commonly used[2].
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) and water, often with an additive like formic acid to improve ionization.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis: A tandem mass spectrometer (e.g., a QTRAP system) is used for detection. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. For example, the transition for baccatin III is m/z 604.0 → 105.0/327.0[3].
-
UV-Visible (UV-Vis) Spectrophotometry
This technique is a straightforward and robust method for quantifying taxanes, particularly for in-process controls and final product formulation analysis[5].
-
Sample Preparation: A stock solution of the taxane intermediate is prepared by accurately weighing and dissolving the compound in a suitable solvent, such as methanol[4]. Serial dilutions are then made to create a calibration curve within a linear range (e.g., 2-20 µg/ml)[4][5]. A mixture of methanol and phosphate buffer (pH 7.4) is often used as the final diluent[5].
-
Instrumental Analysis:
-
Instrument: A dual-beam UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length) is used.
-
Scan Range: The sample is scanned over a wavelength range of 200-400 nm to determine the absorbance maximum (λmax)[5].
-
Quantification: The absorbance of unknown samples is measured at the determined λmax (typically around 230 nm), and the concentration is calculated using the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of novel taxane derivatives and for confirming the identity of known intermediates[6][7].
-
Sample Preparation: The purified taxane intermediate (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the chemical environments of all hydrogen and carbon atoms. Solid-state NMR can also be used to study the molecular structure and stability of taxanes in their solid form[6][8].
-
2D NMR: Experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are used to assemble the complete molecular structure and assign all chemical shifts.
-
Visualized Workflow and Pathways
References
- 1. medkoo.com [medkoo.com]
- 2. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idexlab.com [idexlab.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Solid-state NMR studies of the molecular structure of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic synthesis - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
Navigating the Analytical Maze: A Comparative Guide to Cabazitaxel Intermediate Quantification
For researchers, scientists, and drug development professionals vested in the robust analysis of Cabazitaxel, the precise quantification of its intermediates is paramount for ensuring drug purity, stability, and overall quality. This guide provides a comparative overview of validated analytical methodologies, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to aid in the selection of the most suitable method for your research and quality control needs.
This document synthesizes data from various studies to present a clear comparison of method performance, supported by detailed experimental protocols. All validation parameters are presented in accordance with the International Conference on Harmonization (ICH) guidelines.
Comparative Analysis of Validated Analytical Methods
The quantification of Cabazitaxel and its process-related impurities or degradation products is crucial. The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, or the need for simultaneous quantification of multiple analytes. Below is a summary of the performance characteristics of commonly employed methods.
| Method | Analyte(s) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC | Cabazitaxel | 24 - 72 | 0.052 | 0.175 | Not explicitly stated | < 2.0 | [1] |
| RP-HPLC | Cabazitaxel | 20 - 120 | 0.04 | 0.15 | Not explicitly stated | < 2.0 | [2] |
| RP-HPLC | Cabazitaxel & 6 known impurities | LOQ to 250% of working specification limits | Not explicitly stated | Not explicitly stated | Not explicitly stated | < 2.0 (for system and method precision) | [3][4] |
| RP-HPLC | Cabazitaxel & 7 impurities | 0 - 300 | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.29 - 0.94 | [5] |
| LC-MS/MS | Cabazitaxel & Docetaxel | 0.001 - 0.15 (Cabazitaxel) 0.0001 - 0.015 (Docetaxel) | Not explicitly stated | 0.001 (Cabazitaxel) | Within ±15% of nominal value | Within ±15% of nominal value | [6][7] |
| LC-MS/MS | Cabazitaxel | 0.001 - 0.1 & 0.04 - 4 | Not explicitly stated | 0.001 | 88.5 - 100.3% | < 8.75% | [8][9] |
Experimental Protocols: A Closer Look
Detailed methodologies are critical for the replication and adaptation of these analytical methods. Below are representative experimental protocols for RP-HPLC and LC-MS/MS methods.
Stability-Indicating RP-HPLC Method for Cabazitaxel and its Impurities[3][4]
This method is designed for the simultaneous determination of Cabazitaxel and its known impurities in injection dosage forms.
-
Chromatographic System: A gradient RP-HPLC system with UV detection.
-
Column: Sunfire C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.05 M KH2PO4 and 0.2% of 1-octane sulphonic acid with pH adjusted to 2.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution with a run time of 85 minutes.
-
Flow Rate: 1.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Validation: The method was validated for specificity, accuracy, precision, linearity, range, ruggedness, and robustness as per ICH guidelines[3][4]. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions confirmed the stability-indicating nature of the method[3].
RP-HPLC Method for Quantification of Cabazitaxel in Pharmaceutical Dosage Forms[2]
This method provides a simpler isocratic approach for the routine quantification of Cabazitaxel.
-
Chromatographic System: An isocratic RP-HPLC system with UV detection.
-
Column: Agilent ZORBAX Eclipse Plus C18.
-
Mobile Phase: Methanol: Acetonitrile: water (40:40:20 v/v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection Wavelength: 237 nm.
-
Retention Time: Approximately 7.12 min for Cabazitaxel.
-
Validation: The method was validated for linearity, accuracy, precision, robustness, ruggedness, detection limit, and quantification limit according to ICH guidelines[2].
LC-MS/MS Method for a Sensitive Quantification of Cabazitaxel in Human Plasma[6]
This method is highly sensitive and suitable for pharmacokinetic studies, allowing for the simultaneous determination of Cabazitaxel and its metabolite, Docetaxel.
-
Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Sample Pretreatment: Liquid-liquid extraction with tert-butyl methyl ether.
-
Column: Zorbax Extend C18.
-
Mobile Phase: A gradient mixture of 10mM ammonium hydroxide and methanol.
-
Ionization: Turbo ion spray ionization in positive ion multiple reaction monitoring mode.
-
Validation: The assay was validated for accuracy and precision, with inter-day accuracies and precisions within ±15% of the nominal value and within ±20% at the lower limit of quantitation[6].
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate a typical analytical method validation workflow and the logical relationship of validation parameters as stipulated by ICH guidelines.
Conclusion
The choice between RP-HPLC and LC-MS/MS for the quantification of Cabazitaxel and its intermediates is contingent upon the specific analytical needs. RP-HPLC methods offer a robust and cost-effective solution for routine quality control, demonstrating good linearity, precision, and accuracy.[1][2][3] On the other hand, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications and the detection of trace-level impurities.[6][8][9]
The provided data and protocols serve as a foundational guide for researchers to select and implement the most appropriate analytical method. It is imperative to perform in-house validation to ensure the chosen method is suitable for its intended purpose and meets the regulatory requirements. The development of stability-indicating methods is particularly crucial for ensuring the quality and safety of Cabazitaxel formulations by being able to separate and quantify all potential degradation products.[3][4][5]
References
- 1. jocpr.com [jocpr.com]
- 2. ijariie.com [ijariie.com]
- 3. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.eur.nl [pure.eur.nl]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Purity of Cabazitaxel Intermediates from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the purity of crucial intermediates of Cabazitaxel, a potent anti-cancer agent, sourced from three different suppliers. The purity of these intermediates is paramount as it directly influences the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document provides detailed experimental data and protocols to assist researchers and drug development professionals in making informed decisions when selecting suppliers for their synthetic campaigns.
Cabazitaxel, a second-generation taxane, is a microtubule inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1] Its synthesis is a multi-step process involving several key intermediates. The presence of impurities in these intermediates can lead to the formation of related substances in the final drug product, potentially impacting its therapeutic effect and causing adverse reactions. Therefore, rigorous analytical assessment of these starting materials is a critical aspect of drug development and manufacturing.
This guide focuses on a comparative purity analysis of a key Cabazitaxel intermediate from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The assessment was conducted using a validated High-Performance Liquid Chromatography (HPLC) method, a widely used technique for the separation and quantification of pharmaceutical compounds and their impurities.[2][3][4]
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reproducibility of the results.
1. Materials and Methods
-
Samples: this compound samples were obtained from Supplier A, Supplier B, and Supplier C.
-
Reference Standard: A certified reference standard of the this compound was used for comparison.
-
Reagents and Solvents: All reagents and solvents, such as acetonitrile and water, were of HPLC grade.[4][5]
-
Instrumentation: A validated HPLC system equipped with a UV detector was employed for the analysis.
2. Chromatographic Conditions
A reverse-phase HPLC (RP-HPLC) method was developed and validated for the purity assessment.[3][5] The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient was used to ensure optimal separation of impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
3. Sample Preparation
Accurately weighed portions of the intermediate samples from each supplier were dissolved in a suitable diluent to achieve a final concentration of 1 mg/mL. The solutions were then filtered through a 0.45 µm nylon filter before injection into the HPLC system.
Data Presentation
The purity of the Cabazitaxel intermediates from the three suppliers was assessed by calculating the percentage of the main peak area relative to the total peak area in the chromatogram. The levels of known and unknown impurities were also quantified. The results are summarized in the following table.
| Supplier | Purity (%) | Known Impurity 1 (%) | Known Impurity 2 (%) | Total Unknown Impurities (%) |
| Supplier A | 99.52 | 0.15 | 0.08 | 0.25 |
| Supplier B | 98.89 | 0.35 | 0.21 | 0.55 |
| Supplier C | 99.78 | 0.05 | Not Detected | 0.17 |
Known Impurities 1 and 2 are common process-related impurities in the synthesis of Cabazitaxel.
Experimental Workflow
The following diagram illustrates the logical workflow of the purity assessment process.
Caption: Workflow for the comparative purity assessment of Cabazitaxel intermediates.
Discussion
The experimental data reveals significant variations in the purity profiles of the Cabazitaxel intermediates from the three suppliers.
-
Supplier C provided the intermediate with the highest purity (99.78%) and the lowest levels of both known and unknown impurities. The absence of "Known Impurity 2" suggests a more controlled and efficient manufacturing process.
-
Supplier A also supplied a high-purity intermediate (99.52%), with acceptable but higher levels of impurities compared to Supplier C.
-
Supplier B 's intermediate showed the lowest purity (98.89%) and the highest levels of all impurity categories. The presence of higher impurity levels could potentially lead to challenges in the subsequent synthetic steps and the final API purification.
Based on this analysis, Supplier C demonstrates the most robust control over their synthetic process, yielding an intermediate with a superior purity profile. For researchers and drug developers, selecting an intermediate from a supplier like C would likely streamline the downstream processes, reduce the purification burden of the final API, and contribute to a more consistent and high-quality final product.
It is important to note that while purity is a critical attribute, other factors such as cost, scalability of supply, and batch-to-batch consistency should also be considered when selecting a supplier. This guide provides a framework for the analytical assessment of intermediate purity, which should be a fundamental component of any supplier qualification program.
References
- 1. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Cross-Validation of HPLC and LC-MS Methods for Impurity Profiling
In the pharmaceutical industry, the meticulous detection, identification, and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are paramount to ensuring their safety and efficacy.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (USFDA) have established stringent guidelines for the control of these impurities.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used analytical techniques for impurity profiling.[2][4]
Cross-validation of these different analytical techniques is a critical step in method development and validation, providing a high degree of assurance in the reliability of the analytical data.[1] This guide provides an objective comparison of HPLC and LC-MS for impurity profiling, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate methodology for their needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quality Control
HPLC is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.[5] It is a robust and cost-effective method, making it a staple for routine quality control and quantification of known impurities.[2] When coupled with a Diode Array Detector (DAD) or UV detector, HPLC offers good sensitivity and specificity for compounds that are chromophoric.[2][5]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Identification and Sensitivity
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[5] This hyphenated technique provides molecular weight information and structural details of the analytes.[6][7] For impurity profiling, LC-MS is unparalleled in its ability to identify unknown impurities and quantify trace-level compounds, even in complex sample matrices.[5][8] Its superior sensitivity and selectivity make it the preferred method for comprehensive impurity characterization.[5][6]
Performance Comparison: HPLC vs. LC-MS
The choice between HPLC and LC-MS for impurity profiling depends on the specific analytical requirements, such as the nature of the impurities, the required sensitivity, and the stage of drug development.[5]
| Parameter | HPLC-UV | LC-MS/MS | Typical ICH Limit |
| Limit of Detection (LOD) | 0.01% | 0.001% | Reportable Threshold |
| Limit of Quantitation (LOQ) | 0.03% | 0.003% | Quantitation Limit |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 80.0 - 120.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 5.0% |
| Specificity | Good | Excellent | Method Specific |
| Analysis Time | ~30 min | ~10 min | Method Dependent |
| Structural Elucidation | Limited | Excellent | - |
| Cost | Lower | Higher | - |
Table based on data from a comparative analysis of HPLC-UV and UPLC-MS/MS for impurity profiling of Hidrosmin.[1]
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for impurity profiling using HPLC-UV and LC-MS.
Protocol 1: HPLC-UV Method for Quantification of Known Impurities
This method is suitable for the routine quantification of known impurities in a drug substance.
-
Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or DAD detector.[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Phosphoric acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: [1]
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 60% A, 40% B
-
20-25 min: Linear gradient to 40% A, 60% B
-
25-27 min: Hold at 40% A, 60% B
-
27-28 min: Return to initial conditions
-
28-30 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to a final concentration of 1 mg/mL.[1]
Protocol 2: LC-MS Method for Identification and Quantification of Trace Impurities
This high-sensitivity method is employed for the identification and quantification of trace-level and unknown impurities.
-
Chromatographic System: A validated UPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[1][7]
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 98% A, 2% B
-
1-7 min: Linear gradient to 40% A, 60% B
-
7-8 min: Linear gradient to 5% A, 95% B
-
8-9 min: Hold at 5% A, 95% B
-
9-9.1 min: Return to initial conditions
-
9.1-10 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 2 µL.[1]
-
MS Detection: [1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for unknown impurity identification and Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for known impurities.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
-
Sample Preparation: Prepare the sample as described for the HPLC-UV method. Further dilution may be necessary depending on the concentration of impurities.[1]
Workflows for Method Development and Cross-Validation
The development and validation of analytical methods for impurity profiling follow a logical progression, culminating in cross-validation when multiple methods are employed.
Caption: Workflow for Analytical Method Development and Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. veeprho.com [veeprho.com]
- 7. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Stability Under Scrutiny: A Comparative Analysis of Cabazitaxel and Its Precursors
For researchers, scientists, and drug development professionals, understanding the inherent stability of an active pharmaceutical ingredient (API) and its synthetic precursors is paramount for ensuring drug quality, safety, and efficacy. This guide provides a comprehensive comparison of the stability of the second-generation taxane, Cabazitaxel, and its key precursors, 10-deacetylbaccatin III (10-DAB) and Baccatin III, under various stress conditions. The data presented is compiled from multiple forced degradation studies, offering a clear perspective on the degradation pathways and liabilities of these critical compounds.
Cabazitaxel, a potent anti-cancer agent, is a semi-synthetic derivative of a natural taxoid. Its journey from a precursor molecule to a final drug product involves several chemical transformations. The stability of not only the final API but also its precursors is a critical quality attribute that can impact the entire manufacturing process, from synthesis and formulation to storage and administration. This report summarizes key experimental findings on the comparative stability of Cabazitaxel and its precursors, providing detailed methodologies and visual representations of the underlying processes.
Comparative Stability Data
The following tables summarize the degradation of Cabazitaxel and its precursors under various stress conditions as reported in several studies. The data highlights the percentage of degradation observed, allowing for a direct comparison of their relative stabilities.
Table 1: Forced Degradation Studies of Cabazitaxel
| Stress Condition | Reagents and Conditions | Duration | Degradation (%) | Reference |
| Acidic | 1 N HCl at 80°C | 30 min | 19.25 | [1] |
| Acidic | 0.5 N HCl at room temperature | 24 hours | Not specified | [2] |
| Alkaline | 0.01 N NaOH at 80°C | 30 min | 16.75 | [1] |
| Alkaline | 0.005 N NaOH at room temperature | 22 hours | Not specified | [2] |
| Oxidative | 30% H₂O₂ | Not specified | 7.99 | [1] |
| Oxidative | 10% H₂O₂ at room temperature | 24 hours | Not specified | [2] |
| Thermal | 80°C | 30 min | 1.13 | [1] |
| Photolytic | UV light | Not specified | 1.35 | [1] |
| Photolytic | 1.2 million lux hours and 200 watt hr/sq. m | Not specified | Not specified | [2] |
Table 2: Stability of Cabazitaxel Precursors (Baccatin III and 10-deacetylbaccatin III)
| Compound | Stress Condition | Reagents and Conditions | Duration | Observation | Reference |
| Baccatin III | pH | 100 mmol/L Tris-HCl buffer, pH 6.0 | 48 hours | Stable | [3] |
| Baccatin III | pH | 100 mmol/L Tris-HCl buffer, pH 9.0 | 48 hours | Slowly decreased with formation of 10-DAB | [3] |
| 10-deacetylbaccatin III | Storage | 2 to 8°C, protected from heat and sunlight | Not specified | Stable | [2] |
| Baccatin III & 10-DAB | Acidic | pH 1-5 | Not specified | Undergo acid catalysis, with maximum stability around pH 4 | [4] |
| Baccatin III & 10-DAB | Basic | pH > 6-7 | Not specified | Base-catalyzed hydrolysis of ester groups | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability studies of Cabazitaxel.
Forced Degradation of Cabazitaxel
-
Acidic Degradation: 1.0 mg/mL of Cabazitaxel solution was treated with 1 mL of 1 N HCl and heated at 80°C for 30 minutes. The solution was then cooled and neutralized before dilution with the mobile phase for HPLC analysis.[6]
-
Alkaline Degradation: 1.0 mg/mL of Cabazitaxel solution was treated with 1 mL of 0.01 N NaOH and heated at 80°C for 30 minutes. The solution was subsequently cooled and neutralized prior to HPLC analysis.[6]
-
Oxidative Degradation: 1.0 mg/mL of Cabazitaxel solution was treated with 1 mL of 30% H₂O₂.[6]
-
Thermal Degradation: A solution of Cabazitaxel was heated in a thermostat at 80°C for 30 minutes and then cooled.[6]
HPLC Analysis of Cabazitaxel and its Degradants
A common analytical technique for assessing the stability of Cabazitaxel is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). A typical method involves:
-
Column: Zorbax SB-C18 column (150 mm × 4.6 mm i.d., 3.5 μm particle size).[1]
-
Mobile Phase: A mixture of 0.1% ortho phosphoric acid and methanol (20:80, v/v).[1]
-
Flow Rate: 1.0 ml/min.[1]
-
Detection: UV detection at a specified wavelength (e.g., 230 nm).
Visualizing the Processes
To better understand the experimental workflow and the biological context of Cabazitaxel, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for forced degradation studies of Cabazitaxel.
Cabazitaxel exerts its anti-cancer effects by interfering with the normal function of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death). The following diagram illustrates the signaling pathway influenced by Cabazitaxel.
Caption: Simplified signaling pathway of Cabazitaxel's mechanism of action.
Conclusion
The presented data indicates that Cabazitaxel is susceptible to degradation under acidic and alkaline conditions, with less significant degradation observed under oxidative, thermal, and photolytic stress.[1] In comparison, its precursors, Baccatin III and 10-deacetylbaccatin III, also exhibit pH-dependent stability, with increased degradation in basic conditions.[3][5] Understanding these stability profiles is crucial for optimizing the synthesis, formulation, and storage conditions of Cabazitaxel to ensure the delivery of a safe and effective therapeutic agent to patients. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers engaged in the development and analysis of taxane-based anti-cancer drugs. Further studies on the specific degradation products and their potential toxicological profiles would be beneficial for a complete understanding of Cabazitaxel's stability.
References
- 1. Molecular Mechanism Mediating Cytotoxic Activity of Cabazitaxel in Docetaxel-resistant Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. 10-deacetylbaccatin III (10-DAB) - Aphios [aphios.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Biological Efficacy of Cabazitaxel from Diverse Synthetic Intermediates
For researchers, scientists, and drug development professionals, this guide provides a framework for comparing the biological efficacy of Cabazitaxel synthesized from different chemical intermediates. While the intrinsic activity of the pure Cabazitaxel molecule is constant, the synthetic route can influence the impurity profile, potentially impacting its overall biological performance and safety.
Cabazitaxel, a second-generation taxane, is a potent microtubule inhibitor approved for the treatment of metastatic castration-resistant prostate cancer.[1][2] It is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of yew trees.[3][4] The synthesis of Cabazitaxel from 10-DAB involves several key steps, primarily the methylation of the hydroxyl groups at the C7 and C10 positions and the subsequent attachment of a side chain. Different synthetic strategies primarily vary in the protecting groups used and the sequence of these modifications, leading to different key intermediates.
Currently, public domain literature does not contain direct comparative studies on the biological efficacy of pure Cabazitaxel synthesized from different named intermediates. The final active pharmaceutical ingredient (API) is expected to be chemically identical (C45H57NO14) and exhibit the same biological activity, provided it meets stringent purity standards. However, the choice of synthetic route can introduce different process-related impurities.[5][6] These impurities, if not adequately removed, could theoretically modulate the therapeutic efficacy or toxicity of the final drug product.
This guide, therefore, focuses on providing a comprehensive methodology for researchers to conduct such a comparative efficacy study, from in vitro characterization to in vivo validation.
Mechanism of Action
Cabazitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules.[1][2] This binding stabilizes microtubules, preventing their dynamic polymerization and depolymerization. This disruption of microtubule function arrests the cell cycle in the G2/M phase, inhibiting mitosis and ultimately leading to apoptotic cell death.[3][7] Cabazitaxel has demonstrated efficacy in tumor models that are resistant to other taxanes like docetaxel, partly due to its poor affinity for the P-glycoprotein (P-gp) efflux pump, a common mechanism of drug resistance.[1]
Several signaling pathways are implicated in Cabazitaxel's cytotoxic effects. In prostate cancer cells, it has been shown to inhibit the PI3K/Akt signaling pathway.[8] The disruption of microtubule dynamics can also interfere with androgen receptor (AR) signaling, which is crucial for prostate cancer cell survival.[7][9]
Figure 1: Simplified signaling pathway of Cabazitaxel's mechanism of action.
Key Synthetic Intermediates
The most common starting material for Cabazitaxel synthesis is 10-deacetylbaccatin III (10-DAB). The core challenge lies in the selective methylation of the C7 and C10 hydroxyl groups. Various synthetic routes have been developed to optimize yield and purity.[10][11] A key intermediate in many of these syntheses is 7β, 10β-dimethoxy-10-deacetylbaccatin III (7,10-di-O-methyl-10-DAB) .[12] The path to this intermediate and its subsequent coupling with the side chain can vary, potentially generating different impurity profiles.
Hypothetical Comparative Efficacy Data
The following tables present a template for summarizing data from a hypothetical study comparing Cabazitaxel sourced from two different synthetic routes (Route A and Route B). The data for "Reference Cabazitaxel" is based on values reported in the literature for the pure, approved drug.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Reference Cabazitaxel (nM) | Cabazitaxel (Route A) (nM) | Cabazitaxel (Route B) (nM) |
| PC-3 | Prostate Cancer (Docetaxel-Resistant) | 8.5 | Experimental Value | Experimental Value |
| DU-145 | Prostate Cancer | 5.2 | Experimental Value | Experimental Value |
| A549 | Lung Cancer | 12.1 | Experimental Value | Experimental Value |
| MCF-7 | Breast Cancer | 3.6 | Experimental Value | Experimental Value |
Table 2: In Vivo Anti-Tumor Efficacy (PC-3 Xenograft Model)
| Treatment Group (10 mg/kg, i.v.) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0 | -1.5 |
| Reference Cabazitaxel | 85 | -8.2 |
| Cabazitaxel (Route A) | Experimental Value | Experimental Value |
| Cabazitaxel (Route B) | Experimental Value | Experimental Value |
Experimental Protocols for Comparative Analysis
To rigorously compare the biological efficacy of Cabazitaxel from different synthetic origins, a multi-step experimental approach is recommended.
Figure 2: Workflow for comparing Cabazitaxel from different synthetic routes.
Physicochemical Characterization
-
Protocol: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the identity and purity of Cabazitaxel from each source. A detailed impurity profile should be generated to identify and quantify any process-related impurities.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cabazitaxel from different sources against various cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., PC-3, DU-145) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Cabazitaxel from each synthetic route (e.g., 0.1 nM to 100 nM) in the appropriate cell culture medium.
-
Replace the medium in the wells with the drug-containing medium and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
Microtubule Stabilization Assay
-
Objective: To directly measure the effect of Cabazitaxel on tubulin polymerization.
-
Protocol:
-
Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add different concentrations of Cabazitaxel from each source to the tubulin solution in a 96-well plate.
-
Incubate the plate at 37°C and monitor the change in absorbance (at 340 nm) over time using a plate reader. Increased absorbance indicates microtubule polymerization.
-
Compare the rate and extent of polymerization induced by Cabazitaxel from different routes.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy and tolerability of Cabazitaxel from different sources in a living organism.
-
Protocol:
-
Implant human prostate cancer cells (e.g., 2x10^6 PC-3 cells) subcutaneously into the flank of immunodeficient mice (e.g., male SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle control, Reference Cabazitaxel, Cabazitaxel Route A, Cabazitaxel Route B).
-
Administer the respective treatments intravenously (e.g., 10 mg/kg) on a defined schedule (e.g., once weekly for 3 weeks).
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and general health as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Conclusion
The synthetic pathway to Cabazitaxel is a critical aspect of its manufacturing, influencing purity and the potential for process-related impurities. While the biological efficacy of the pure API should be independent of its synthetic origin, a comprehensive comparison as outlined in this guide is essential for any new manufacturing process. By employing rigorous analytical and biological assays, researchers can ensure that Cabazitaxel produced from any intermediate route maintains the expected high standard of potency, efficacy, and safety.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. US8722900B2 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Diving Into Cabazitaxel's Mode of Action: More Than a Taxane for the Treatment of Castration-Resistant Prostate Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism Mediating Cytotoxic Activity of Cabazitaxel in Docetaxel-resistant Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A new synthesis route of cabazitaxel [jcps.bjmu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Identifying Isomeric Impurities in Cabazitaxel Intermediates
For Researchers, Scientists, and Drug Development Professionals
The robust analysis of isomeric impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of isomeric impurities in Cabazitaxel intermediates, supported by experimental data and detailed protocols.
Cabazitaxel, a potent anti-cancer agent, possesses multiple chiral centers, leading to the potential for the formation of various stereoisomers, including diastereomers and epimers, during its synthesis. These isomeric impurities can exhibit different pharmacological and toxicological profiles, necessitating their stringent control. This guide focuses on the comparative performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and the role of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the definitive identification of these impurities.
Comparison of Analytical Techniques for Isomeric Impurity Analysis
The selection of an appropriate analytical technique is paramount for the effective separation and quantification of isomeric impurities. The following table summarizes the performance of key analytical methods based on available literature and experimental findings.
| Analytical Technique | Stationary Phase/Column Type | Key Performance Characteristics | Ideal for |
| Chiral HPLC | Polysaccharide-based Chiral Stationary Phases (CSPs) (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | High Resolution: Capable of baseline separating epimers like (2'S,3'R)-Cabazitaxel from the main API. Versatility: Can be used in normal-phase, reversed-phase, and polar organic modes. Sensitivity: Can achieve low limits of detection (LOD) and quantification (LOQ) for impurity profiling. | Routine quality control, enantiomeric and diastereomeric purity assessment. |
| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phases (similar to HPLC) | High Speed: Significantly faster analysis times compared to HPLC. Reduced Solvent Consumption: Utilizes supercritical CO2 as the primary mobile phase component, making it a greener alternative. Orthogonal Selectivity: Can provide different elution orders and better resolution for certain isomers compared to HPLC. | High-throughput screening, purification of isomeric impurities, and as a complementary technique to HPLC. |
| LC-MS/MS | C18 Reverse-Phase Columns | High Sensitivity and Specificity: Multiple Reaction Monitoring (MRM) allows for trace-level quantification of known impurities. Structural Information: Provides mass-to-charge ratio (m/z) for impurity identification. | Quantification of known isomeric impurities at very low levels, metabolite identification. |
| NMR Spectroscopy | Not applicable (used for structural elucidation) | Definitive Structure Elucidation: Provides detailed information on the 3D structure and stereochemistry of molecules. Identification of Isomeric Forms: Crucial for distinguishing between epimers and diastereomers by analyzing chemical shifts and coupling constants. | Unambiguous identification of novel or unknown isomeric impurities isolated by chromatographic techniques. |
Experimental Workflow for Isomeric Impurity Identification
A systematic approach is crucial for the successful identification and control of isomeric impurities. The following workflow outlines the key steps involved.
Caption: Workflow for identifying isomeric impurities.
Detailed Experimental Protocols
Chiral HPLC Method for the Separation of (2'S,3'R)-Cabazitaxel and Cabazitaxel
This method is designed for the baseline separation of the Cabazitaxel epimer, (2'S,3'R)-Cabazitaxel, from the active pharmaceutical ingredient.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV/PDA detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane, ethanol, and isopropanol (e.g., 80:10:10 v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Supercritical Fluid Chromatography (SFC) for Diastereomer Screening
SFC offers a rapid and efficient alternative for screening and separating diastereomeric impurities.
-
Instrumentation: Supercritical Fluid Chromatograph with a PDA detector and back-pressure regulator.
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol, ethanol, or isopropanol). A typical starting gradient would be 5% to 40% modifier over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: PDA scan from 200-400 nm, with extraction at 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the modifier solvent to a concentration of 1 mg/mL.
LC-MS/MS Method for Quantification of Isomeric Impurities
This method is suitable for the sensitive and selective quantification of known isomeric impurities.
-
Instrumentation: Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., Zorbax Extend C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve the impurities from the main peak. For example, 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for Cabazitaxel and its isomers need to be determined by infusing pure standards.
-
Sample Preparation: Prepare samples in the initial mobile phase composition.
NMR Spectroscopy for Structural Elucidation
For the definitive structural confirmation of an isolated isomeric impurity, NMR spectroscopy is indispensable.
-
Sample Requirement: 1-5 mg of the isolated and purified impurity.
-
Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra to observe the chemical environment of each proton and carbon atom.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing connectivity across the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for confirming stereochemistry.
-
-
-
Data Analysis: Comparison of the NMR data of the impurity with that of the main Cabazitaxel structure to pinpoint the specific isomeric difference. For epimers, changes in the chemical shifts and coupling constants of the protons and carbons at and near the epimeric center are expected.
Logical Pathway for Isomeric Impurity Analysis
The following diagram illustrates the decision-making process for analyzing isomeric impurities in Cabazitaxel intermediates.
Caption: Decision pathway for isomeric impurity analysis.
By employing a combination of these advanced analytical techniques and following a structured workflow, researchers and drug development professionals can effectively identify, quantify, and control isomeric impurities in Cabazitaxel intermediates, ultimately ensuring the quality and safety of this vital therapeutic agent.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Cabazitaxel Intermediates
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Cabazitaxel intermediates must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a cytotoxic and hazardous compound, improper disposal of Cabazitaxel and its intermediates can pose significant risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of Cabazitaxel-related waste, aligning with our commitment to being your preferred partner in laboratory safety and chemical management.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, it is imperative to handle all Cabazitaxel intermediates with the appropriate personal protective equipment (PPE). This includes, but is not limited to, double chemotherapy gloves, a protective gown with a solid front, and eye protection.[1][2] All handling of powdered or aerosol-generating forms of Cabazitaxel should be conducted within a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.[2]
Segregation and Collection of Cabazitaxel Waste
Proper segregation of waste is the first critical step in the disposal process. All materials that have come into contact with Cabazitaxel intermediates, including unused compounds, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE, must be segregated as cytotoxic waste.
Key Segregation Steps:
-
Designated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[3][4] These containers are often color-coded (e.g., yellow or purple) to distinguish them from other waste streams.[3]
-
Sharps Disposal: All sharps, such as needles and scalpels, contaminated with Cabazitaxel must be placed in a designated chemotherapy sharps container.[3]
-
Liquid Waste: Unused or residual solutions of Cabazitaxel intermediates should be collected in sealed, non-PVC containers.[5]
-
Solid Waste: Contaminated items such as gloves, gowns, bench paper, and empty vials should be placed in double-layered, sealable plastic bags designated for cytotoxic waste before being placed in the final disposal container.[4]
Chemical Inactivation and Disposal Procedures
For laboratories equipped to perform chemical inactivation, specific degradation procedures can be employed to render the cytotoxic compounds non-hazardous before final disposal. The following protocols are based on published stress degradation studies of Cabazitaxel.
Quantitative Data on Chemical Degradation of Cabazitaxel
| Stress Condition | Reagent | Concentration | Time | Temperature |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.5 N | 24 hours | Room Temperature |
| Basic Hydrolysis | Sodium Hydroxide (NaOH) | 0.005 N | 22 hours | Room Temperature |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 10% | 24 hours | Room Temperature |
Source: Adapted from research on Cabazitaxel stress degradation studies.[6]
Experimental Protocol for Chemical Degradation of Cabazitaxel Intermediates
This protocol provides a step-by-step method for the chemical degradation of Cabazitaxel intermediates in a laboratory setting.
Materials:
-
Cabazitaxel intermediate waste
-
0.5 N Hydrochloric Acid (HCl)
-
0.005 N Sodium Hydroxide (NaOH)
-
10% Hydrogen Peroxide (H₂O₂)
-
Appropriate sealed reaction vessel
-
Personal Protective Equipment (PPE) as described above
-
Fume hood
Procedure:
-
Preparation: Perform all steps within a certified fume hood. Ensure all necessary PPE is worn correctly.
-
Reagent Selection: Based on the nature of the intermediate and laboratory capabilities, select the appropriate degradation reagent (acidic, basic, or oxidative).
-
Reaction Setup:
-
Carefully transfer the this compound waste into a suitable, sealed reaction vessel.
-
Slowly add the chosen reagent to the waste in the proportions outlined in the table above. For example, for basic hydrolysis, add 0.005 N NaOH.
-
-
Degradation:
-
Seal the reaction vessel securely.
-
Allow the reaction to proceed for the specified duration at room temperature (e.g., 22 hours for basic hydrolysis).
-
-
Neutralization (for Acidic and Basic Hydrolysis):
-
After the degradation period, neutralize the solution. For acid-hydrolyzed samples, carefully add a base (e.g., NaOH) until the pH is neutral. For base-hydrolyzed samples, add an acid (e.g., HCl) until the pH is neutral.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Cabazitaxel intermediates.
Caption: Workflow for the safe disposal of Cabazitaxel intermediates.
Conclusion
Adherence to these detailed procedures for the disposal of Cabazitaxel intermediates is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. By implementing these operational and disposal plans, research facilities can mitigate risks, protect personnel, and uphold their commitment to environmental stewardship. For further information or specific guidance, always refer to your institution's environmental health and safety department and the material safety data sheet (MSDS) for the specific this compound.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Cabazitaxel Intermediate
For researchers and drug development professionals, ensuring personal safety during the handling of potent compounds like Cabazitaxel and its intermediates is paramount. Due to its cytotoxic nature, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to prevent occupational exposure. This guide provides essential, step-by-step information for the safe handling and disposal of Cabazitaxel intermediate in a laboratory setting.
Cabazitaxel is classified as a hazardous substance, exhibiting properties that include being harmful if swallowed, toxic in contact with skin, causing skin irritation, and being suspected of causing genetic defects and damaging fertility or the unborn child.[1][2] Therefore, it is crucial to handle its intermediates with the same level of caution as the final active pharmaceutical ingredient.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to create a sufficient barrier against exposure. The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with powder-free nitrile or latex gloves tested for use with chemotherapy drugs (e.g., ASTM D6978 rated).[3][4] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[3] | Prevents skin contact and absorption. Double gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Gown | Disposable, polyethylene-coated polypropylene or other laminate material gown with a solid front, long sleeves, and tight-fitting cuffs.[3][4] | Protects the body from contamination via splashes or spills. The impervious material prevents the penetration of the hazardous substance. |
| Eye/Face Protection | Tightly fitting safety goggles with side shields. A full face shield should be worn in addition to goggles whenever there is a risk of splashing.[4][5] | Protects the eyes and face from accidental splashes of the cytotoxic material. |
| Respiratory Protection | A NIOSH-certified N95 respirator is recommended for handling powders or when there is a risk of aerosolization outside of a containment device.[3][4] | Prevents inhalation of airborne particles of the hazardous compound. |
| Additional Protection | Disposable shoe covers and head/hair covers should be worn to prevent the spread of contamination.[4][6] | Minimizes the risk of tracking contaminants out of the designated handling area. |
Operational and Disposal Plans: A Step-by-Step Guide
1. Preparation and Engineering Controls:
-
All handling of this compound powder should be conducted within a certified biological safety cabinet (BSC) or a powder containment hood to minimize the risk of inhalation and environmental contamination.[3]
-
Ensure that a dedicated and clearly labeled area is established for the handling of cytotoxic compounds.
-
An emergency spill kit should be readily accessible in the handling area.
2. Handling Procedure:
-
Before beginning work, ensure all necessary PPE is donned correctly as per the donning procedure outlined in the diagram below.
-
When weighing and reconstituting the compound, perform these tasks slowly and carefully within the BSC to avoid generating dust or aerosols.
-
Use dedicated equipment (e.g., spatulas, weighing boats, glassware) for handling the cytotoxic intermediate. This equipment should be decontaminated after use or disposed of as cytotoxic waste.
3. Disposal Plan:
-
All disposable PPE (gloves, gown, shoe covers, etc.) worn while handling the intermediate is considered contaminated and must be disposed of immediately after the task is completed in a designated cytotoxic waste container.[4]
-
Contaminated sharps (needles, scalpels) must be disposed of in a puncture-resistant cytotoxic sharps container.
-
Unused this compound and any materials used to clean up spills should be disposed of as cytotoxic waste in accordance with institutional and local regulations.
4. Decontamination:
-
The work surface within the BSC should be decontaminated with an appropriate cleaning agent (e.g., a high-pH solution) after each use.
-
Any reusable equipment must be thoroughly decontaminated following a validated procedure before being removed from the designated cytotoxic handling area.
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
